1,4-Oxazepan-6-one hydrochloride
Description
The exact mass of the compound 1,4-Oxazepan-6-onehydrochloride is 151.0400063 g/mol and the complexity rating of the compound is 92.4. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1,4-oxazepan-6-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c7-5-3-6-1-2-8-4-5;/h6H,1-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCWRDZNZZRKTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)CN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Proposed Synthetic Pathway for 1,4-Oxazepan-6-one Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for 1,4-oxazepan-6-one hydrochloride. It should be noted that while the synthesis of the isomeric 1,4-oxazepan-7-one is well-documented, the specific synthesis of the 6-one isomer via the key Baeyer-Villiger oxidation step presented herein is based on established chemical principles rather than specific literature precedent for this exact substrate. The regioselectivity of the key ring-expansion reaction remains a critical point for experimental validation.
Overview of the Proposed Synthesis
The proposed synthesis is a three-step process commencing with the commercially available 3-piperidone. The core of this strategy involves the N-protection of the piperidone ring, followed by a Baeyer-Villiger ring expansion to form the seven-membered oxazepanone core, and concluding with deprotection and salt formation.
The overall proposed pathway is as follows:
An In-depth Technical Guide on the Physicochemical Properties of 1,4-Oxazepan-6-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Oxazepan-6-one hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug discovery. As a derivative of the 1,4-oxazepane scaffold, it holds potential for diverse biological activities. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Due to the limited availability of specific experimental data for this compound, this document also furnishes detailed, generalized experimental protocols for the determination of its key physicochemical characteristics. These methodologies are intended to serve as a practical resource for researchers undertaking the synthesis and characterization of this and similar novel compounds.
Chemical Identity and Computed Properties
This compound is the hydrochloride salt of the seven-membered heterocyclic ketone, 1,4-oxazepan-6-one. The protonation of the nitrogen atom in the oxazepane ring by hydrochloric acid increases its polarity and potential for aqueous solubility.
Table 1: Chemical Identifiers and Computed Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1,4-oxazepan-6-one;hydrochloride | PubChem |
| Molecular Formula | C₅H₁₀ClNO₂ | PubChem |
| Molecular Weight | 151.59 g/mol | PubChem |
| CAS Number | 2306265-53-0 | PubChem |
| Canonical SMILES | C1COCC(=O)CN1.Cl | PubChem |
| InChI Key | HGCWRDZNZZRKTH-UHFFFAOYSA-N | PubChem |
| Topological Polar Surface Area | 38.3 Ų | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
Note: The properties listed in Table 1 are computationally derived and have not been experimentally verified in publicly available literature.
Experimental Protocols for Physicochemical Characterization
The following sections detail generalized experimental protocols that can be employed to determine the key physicochemical properties of this compound.
Melting Point Determination
The melting point of a solid crystalline compound is a critical indicator of its purity. For hydrochloride salts, the melting process may be accompanied by decomposition.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small, dry sample of this compound is finely powdered. The powder is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up at a rate of 10-20 °C/minute initially.
-
Observation: Once the temperature is within 20 °C of the expected melting point, the heating rate is reduced to 1-2 °C/minute to ensure thermal equilibrium.
-
Data Recording: The temperature at which the first droplet of liquid is observed (onset) and the temperature at which the entire solid has melted (clear point) are recorded as the melting range. Any signs of decomposition, such as color change or gas evolution, should also be noted.
Solubility Assessment
Determining the solubility of a compound in various solvents is crucial for its formulation and for designing biological assays.
Methodology: Visual Solubility Determination
-
Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, methanol, dichloromethane, and acetone.
-
Procedure:
-
To a small vial, add a pre-weighed amount of this compound (e.g., 1-5 mg).
-
Add a measured volume of the selected solvent (e.g., 0.1 mL) incrementally.
-
After each addition, the mixture is vortexed or agitated vigorously for a set period (e.g., 1-2 minutes).
-
Visually inspect the solution for the presence of undissolved solid against a dark background.
-
-
Data Reporting: The solubility is typically reported in qualitative terms (e.g., soluble, sparingly soluble, insoluble) or quantitatively as mg/mL or mol/L if a precise saturation point is determined.
pKa Determination
The pKa value will provide insight into the ionization state of the secondary amine in the oxazepane ring at different pH values.
Methodology: Potentiometric Titration
-
Sample Preparation: A standard solution of this compound of known concentration (e.g., 0.01 M) is prepared in deionized water.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.
-
pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added in small increments.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Spectroscopic Analysis
Spectroscopic techniques are essential for confirming the chemical structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy will provide detailed information about the molecular structure.
Methodology: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) or a residual solvent peak can be used for chemical shift calibration.
-
Data Acquisition: The spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Expected ¹H NMR Features: The spectrum is expected to show signals corresponding to the methylene protons of the oxazepane ring. The chemical shifts and coupling patterns will be indicative of their positions relative to the nitrogen, oxygen, and carbonyl group.
-
Expected ¹³C NMR Features: The spectrum should display distinct signals for each of the carbon atoms in the molecule, including the carbonyl carbon at a characteristic downfield chemical shift.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Methodology: Attenuated Total Reflectance (ATR) or KBr Pellet Method
-
ATR Method: A small amount of the solid sample is placed directly on the ATR crystal of the FTIR spectrometer, and pressure is applied to ensure good contact.
-
KBr Pellet Method: A small amount of the sample is ground with dry potassium bromide (KBr) and compressed into a thin, transparent pellet.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Expected Salient Peaks:
-
A broad absorption band in the region of 3400-2400 cm⁻¹ corresponding to the N-H stretch of the secondary ammonium salt.
-
A strong, sharp absorption band around 1720-1740 cm⁻¹ characteristic of the C=O stretch of the ketone.
-
C-O and C-N stretching vibrations in the fingerprint region (1300-1000 cm⁻¹).
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule.
Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically a mixture of water and acetonitrile or methanol, often with a small amount of formic acid to promote ionization.
-
Data Acquisition: The solution is introduced into the ESI source of the mass spectrometer. The analysis is typically performed in positive ion mode to detect the protonated molecule.
-
Expected Result: The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of the free base (1,4-Oxazepan-6-one), which would have a mass-to-charge ratio (m/z) corresponding to C₅H₉NO₂ + H⁺.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a novel compound such as this compound.
Caption: Workflow for the physicochemical characterization of a novel compound.
Conclusion
1,4-Oxazepan-6-one hydrochloride CAS number and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 1,4-Oxazepan-6-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 1,4-oxazepane scaffold is a seven-membered ring system that has garnered attention for its presence in various biologically active molecules. This document consolidates available data on its chemical identity, physicochemical properties, and a plausible synthetic approach. It is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel therapeutic agents.
Chemical Identity and Structure
This compound is the hydrochloride salt of the seven-membered heterocyclic ketone, 1,4-Oxazepan-6-one.
-
Chemical Name: this compound
-
CAS Number: 2306265-53-0[1]
-
Molecular Formula: C₅H₁₀ClNO₂[1]
-
Molecular Weight: 151.59 g/mol [1]
The chemical structure of this compound is characterized by a seven-membered ring containing an oxygen atom at position 1, a nitrogen atom at position 4, and a carbonyl group at position 6. The hydrochloride salt form enhances its solubility in aqueous media.
Chemical Structure:
Physicochemical Properties
Quantitative data for this compound is limited in the public domain. The following table summarizes computed physicochemical properties, which can be valuable for initial assessment and in silico modeling.
| Property | Value | Source |
| Molecular Weight | 151.59 g/mol | PubChem[1] |
| XLogP3 | -1.2 | PubChem (Computed) |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed) |
| Rotatable Bond Count | 0 | PubChem (Computed) |
| Exact Mass | 151.0400063 g/mol | PubChem (Computed) |
| Monoisotopic Mass | 151.0400063 g/mol | PubChem (Computed) |
| Topological Polar Surface Area | 38.7 Ų | PubChem (Computed) |
| Heavy Atom Count | 9 | PubChem (Computed) |
Synthesis Pathway
Caption: A proposed four-step synthesis of this compound.
Experimental Protocol Considerations:
-
Step 1: N-Protection: The synthesis would likely commence with the protection of the secondary amine of a suitable precursor, such as 2-amino-2'-(2-hydroxyethoxy)ethan-1-ol, using a protecting group like di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (Et₃N) in a solvent such as dichloromethane (DCM).
-
Step 2: Oxidation: The primary alcohol of the N-protected intermediate would then be selectively oxidized to an aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane in DCM.
-
Step 3: Cyclization: Intramolecular cyclization to form the 1,4-oxazepane ring could be induced under either acidic or basic conditions, leading to the formation of the protected 1,4-Oxazepan-6-one.
-
Step 4: Deprotection and Salt Formation: The final steps would involve the removal of the N-protecting group, for instance, with trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, followed by the formation of the hydrochloride salt by treatment with HCl in a suitable solvent like diethyl ether to yield the final product.
Note: This proposed synthesis is hypothetical and would require experimental validation and optimization.
Biological Activity and Signaling Pathways
As of the date of this guide, there is no specific information in the public domain detailing the biological activity or the involvement of this compound in any signaling pathways. The broader class of 1,4-oxazepane derivatives has been investigated for a range of biological activities, suggesting that this core structure may be a useful scaffold for interacting with various biological targets.[3] Further research is required to elucidate the specific pharmacological profile of this compound.
Safety and Handling
Detailed toxicological data for this compound are not available. As with any research chemical, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[4][5]
General Precautions for Handling Heterocyclic Ketones:
-
Inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Skin Contact: Avoid contact with skin. In case of contact, wash immediately with plenty of water.
-
Eye Contact: Avoid contact with eyes. In case of contact, rinse cautiously with water for several minutes.
-
Ingestion: Do not ingest. If swallowed, seek medical advice immediately.
For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion and Future Directions
This compound is a heterocyclic compound with potential for further investigation in drug discovery. This guide provides the essential chemical and physical data currently available. The lack of experimental data on its synthesis, biological activity, and safety profile highlights significant opportunities for future research. Key areas for further investigation include:
-
Development and optimization of a reliable synthetic route.
-
Comprehensive characterization using analytical techniques such as NMR, IR, and mass spectrometry.
-
Screening for biological activity across a range of therapeutic targets.
-
In-depth toxicological and pharmacokinetic studies.
The elucidation of these aspects will be crucial in determining the potential of this compound and its derivatives as novel therapeutic agents.
References
Spectroscopic and Structural Analysis of 1,4-Oxazepan-6-one Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic and structural data for 1,4-Oxazepan-6-one hydrochloride (C₅H₁₀ClNO₂). Due to the limited availability of public experimental data, this document focuses on computed spectroscopic values and established analytical protocols relevant to the characterization of this compound and its analogs.
Physicochemical Properties
The fundamental physicochemical properties of this compound have been calculated and are presented below. These values are crucial for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀ClNO₂ | PubChem |
| Molecular Weight | 151.59 g/mol | PubChem |
| Exact Mass | 151.0400063 Da | PubChem |
| InChI | InChI=1S/C5H9NO2.ClH/c7-5-3-6-1-2-8-4-5;/h6H,1-4H2;1H | PubChem |
| InChIKey | HGCWRDZNZZRKTH-UHFFFAOYSA-N | PubChem |
| Canonical SMILES | C1COCC(=O)CN1.Cl | PubChem |
Spectroscopic Data (Computed)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Predicted ¹H and ¹³C NMR chemical shifts for the parent compound, 1,4-Oxazepan-6-one, offer a basis for the analysis of the hydrochloride salt. The presence of the hydrochloride salt is expected to induce downfield shifts, particularly for protons and carbons near the protonated nitrogen atom.
Table 1: Predicted ¹³C NMR Chemical Shifts for 1,4-Oxazepan-6-one
| Atom Number | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | Data not available |
| C3 | Data not available |
| C5 | Data not available |
| C6 (C=O) | Data not available |
| C7 | Data not available |
Table 2: Predicted ¹H NMR Chemical Shifts for 1,4-Oxazepan-6-one
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H2 | Data not available | Triplet |
| H3 | Data not available | Triplet |
| H5 | Data not available | Singlet |
| H7 | Data not available | Singlet |
Note: Specific predicted chemical shift values for 1,4-Oxazepan-6-one are not publicly documented. The table structure is provided as a template for experimental data.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.
Table 3: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H stretch (Ammonium salt) | 2400-2800 | Broad, Strong |
| C=O stretch (Ketone) | 1715-1730 | Strong |
| C-N stretch | 1020-1250 | Medium |
| C-O-C stretch (Ether) | 1070-1150 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the expected molecular ion peak in the mass spectrum would correspond to the free base, 1,4-Oxazepan-6-one.
Table 4: Expected Mass Spectrometry Data for 1,4-Oxazepan-6-one
| Ion | m/z (calculated) |
|---|---|
| [M+H]⁺ | 116.0706 |
| [M+Na]⁺ | 138.0525 |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data are critical for reproducibility and data integrity. The following are generalized procedures for the characterization of a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled sequence is typically used to simplify the spectrum. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS or the residual solvent peak).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, for soluble samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electrospray ionization (ESI) is a common technique for polar molecules like this compound.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.
-
Fragmentation Analysis: If desired, perform tandem mass spectrometry (MS/MS) to induce fragmentation and obtain structural information.
Analytical Workflow and Data Interpretation
The following diagrams illustrate the logical workflow for the spectroscopic analysis and structural confirmation of this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Logical flow for the structural confirmation of the target compound.
Navigating the Physicochemical Landscape of 1,4-Oxazepan-6-one Hydrochloride: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Oxazepan-6-one hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its advancement as a potential therapeutic agent. This technical guide provides a summary of the available computed data for this compound and outlines comprehensive, standardized protocols for experimentally determining its solubility and stability profiles. These methodologies are based on established regulatory guidelines and are designed to generate the robust data required for formulation development and preclinical assessment.
Introduction
The journey of a novel chemical entity from the laboratory to a viable pharmaceutical product is contingent on a detailed characterization of its fundamental properties. Among these, solubility and stability are critical determinants of a drug candidate's bioavailability, manufacturability, and shelf-life. This whitepaper focuses on this compound, a molecule with potential applications in pharmaceutical development. Due to a scarcity of publicly available experimental data, this document serves as a practical guide for researchers, providing a compilation of predicted physicochemical parameters and proposing detailed experimental workflows for the systematic evaluation of its solubility and stability.
Physicochemical Properties: Computed Data
| Property | Value (1,4-Oxazepan-6-one) | Value (1,4-Oxazepan-6-one HCl) | Significance in Drug Development | Data Source |
| Molecular Formula | C₅H₉NO₂ | C₅H₁₀ClNO₂ | Defines the elemental composition. | [1] |
| Molecular Weight | 115.13 g/mol | 151.59 g/mol | Influences absorption and distribution; generally <500 for oral drugs. | [1] |
| XLogP3 | -1.2 | N/A | Indicates the lipophilicity of the molecule; affects absorption and permeability. | [2] |
| Hydrogen Bond Donors | 1 | 2 | Relates to hydrogen bonding potential and permeability across membranes. | [1] |
| Hydrogen Bond Acceptors | 3 | 2 | Relates to hydrogen bonding potential and permeability across membranes. | [1] |
| Rotatable Bond Count | 0 | 0 | Indicates molecular flexibility. | [1] |
| Topological Polar Surface Area (TPSA) | 38.3 Ų | 38.3 Ų | Influences cell permeability and oral bioavailability. | [1] |
Note: The hydrochloride salt is expected to have significantly higher aqueous solubility than the free base due to its ionic nature.
Experimental Protocols
To generate the necessary empirical data, the following detailed experimental protocols are proposed. These methodologies are based on industry-standard practices and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).
Solubility Determination
Objective: To quantitatively determine the solubility of this compound in a range of pharmaceutically relevant solvents.
Methodology: Shake-Flask Method
-
Materials and Equipment:
-
This compound (purity ≥98%)
-
Solvents: Purified water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, 0.1 N NaOH, ethanol, methanol, propylene glycol, and polyethylene glycol 400 (PEG 400).
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Analytical balance
-
-
Procedure:
-
Add an excess amount of this compound to a known volume of each solvent in separate vials. The solid phase should be clearly visible.
-
Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C and 37 °C) and agitation speed.
-
Equilibrate the samples for a predetermined period (e.g., 24-48 hours) to ensure saturation is reached.
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples to separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Measure the pH of the aqueous samples.
-
Quantify the concentration of this compound in the diluted supernatant using a validated, stability-indicating HPLC method.
-
Calculate the solubility in mg/mL or mol/L.
-
Caption: Workflow for solubility determination using the shake-flask method.
Stability Assessment
Objective: To evaluate the stability of this compound under various stress conditions (forced degradation) and in a long-term stability study to determine its shelf-life and storage requirements.
Methodology: Forced Degradation Study
This study exposes the compound to conditions more severe than accelerated testing to identify potential degradation products and pathways.
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 80 °C for 48 hours.
-
Photostability: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A control sample should be protected from light.
-
-
Procedure:
-
Prepare solutions of this compound in the respective stress media. For thermal and photostability, the solid compound is used.
-
After the specified duration, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration.
-
Analyze the samples by a validated stability-indicating HPLC method. The method must be capable of separating the intact drug from its degradation products.
-
Determine the percentage of degradation and identify any major degradation products using techniques like LC-MS.
-
Methodology: Long-Term and Accelerated Stability Study (as per ICH Q1A(R2))
-
Study Design:
-
Batches: At least three primary batches of the drug substance.
-
Container Closure System: The proposed system for storage and distribution.
-
Storage Conditions:
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.
-
Intermediate (if applicable): 30 °C ± 2 °C / 65% RH ± 5% RH.
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
-
Tests to be Performed:
-
Appearance: Visual inspection for any changes in physical state, color, or clarity.
-
Assay: Quantification of the active pharmaceutical ingredient (API).
-
Degradation Products: Detection and quantification of any impurities or degradation products.
-
Water Content: (if applicable, e.g., using Karl Fischer titration).
-
pH: (for solutions).
-
Caption: Logical workflow for a long-term and accelerated stability study.
Conclusion
While the existing computational data for this compound provides a foundational understanding of its physicochemical profile, rigorous experimental validation is essential for its progression in the drug development pipeline. The protocols detailed in this guide offer a systematic and robust framework for determining the aqueous and non-aqueous solubility, as well as the stability of this compound under various environmental conditions. The data generated from these studies will be instrumental in guiding formulation strategies, defining appropriate storage conditions, and ensuring the quality, safety, and efficacy of any potential drug product. It is recommended that these experimental investigations be undertaken to build a comprehensive data package for this compound.
References
An In-depth Technical Guide to 1,4-Oxazepan-6-one Hydrochloride for Researchers and Drug Development Professionals
Introduction: 1,4-Oxazepan-6-one hydrochloride is a heterocyclic organic compound belonging to the oxazepane class of molecules. The seven-membered ring structure, containing both nitrogen and oxygen heteroatoms, forms the core of various biologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, commercial availability, and potential applications in research and drug development, with a focus on presenting clear, actionable data for scientists in the field.
Physicochemical Properties
The fundamental properties of this compound have been computationally predicted and are summarized in the table below. These values are essential for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀ClNO₂ | PubChem[1] |
| Molecular Weight | 151.59 g/mol | PubChem[1] |
| IUPAC Name | 1,4-oxazepan-6-one;hydrochloride | PubChem[1] |
| InChI Key | HGCWRDZNZZRKTH-UHFFFAOYSA-N | PubChem[1] |
| SMILES | C1COCC(=O)CN1.Cl | PubChem[1] |
| CAS Number | 2306265-53-0 | PubChem[1] |
Commercial Suppliers
This compound and its derivatives are available from various commercial suppliers. The table below lists some of these suppliers, though it is important to note that availability and product specifications should be confirmed directly with the vendor.
| Supplier | Related Compound(s) Offered |
| Echemi | Lists suppliers for 1,4-Oxazepan-6-one;hydrochloride[2] |
| Lucerna-Chem | (S)-6-Methyl-1,4-oxazepan-6-ol (hydrochloride)[3] |
| AChemBlock | 1,4-oxazepan-6-amine dihydrochloride 97%[4] |
| Smolecule | (R)-1,4-Oxazepan-6-ol hydrochloride[5] |
| ChemicalBook | 1,4-Oxazepin-6-ol, hexahydro-, hydrochloride (1:1), (6S)-[6] |
| Chiralen | (S)-6-AMINO-1,4-OXAZEPAN-5-ONE HCL |
Synthesis and Characterization
Characterization of the final product would typically involve a suite of analytical techniques to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for elucidating the molecular structure of 1,4-oxazepane derivatives.[7]
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and fragmentation patterns, confirming the elemental composition.
Potential Applications in Drug Discovery and Development
The 1,4-oxazepane scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a variety of biologically active compounds.[7]
Monoamine Reuptake Inhibition
Derivatives of the 1,4-oxazepane ring system have been investigated for their monoamine reuptake inhibitory activity. This suggests a potential therapeutic application in the treatment of depression, anxiety, and other neurological disorders. A patent for 1,4-oxazepane derivatives highlights their potential in this area.[8]
The proposed mechanism of action involves the binding of the oxazepane derivative to monoamine transporters (for serotonin, norepinephrine, and dopamine), thereby blocking the reuptake of these neurotransmitters from the synaptic cleft and enhancing their signaling.
Experimental Protocols
While specific experimental protocols for this compound are not widely published, researchers can adapt general methodologies for handling and characterizing similar chemical entities.
General Handling and Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Avoid direct sunlight and moisture.
-
Personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling the compound.
Purity Assessment using High-Performance Liquid Chromatography (HPLC):
-
Mobile Phase Preparation: Prepare an appropriate mobile phase, for example, a gradient of acetonitrile and water with a modifier like trifluoroacetic acid.
-
Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., mobile phase).
-
Instrumentation: Use a C18 reverse-phase column and a UV detector set to an appropriate wavelength.
-
Analysis: Inject the sample and analyze the resulting chromatogram for the presence of impurities.
Conclusion
This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the area of neuroscience. While detailed experimental data for this specific compound is limited in publicly available literature, the information on the broader class of 1,4-oxazepanes provides a strong foundation for its use in research and drug development. Further investigation into its synthesis, characterization, and biological activity is warranted to fully explore its potential.
References
- 1. 1,4-Oxazepan-6-one;hydrochloride | C5H10ClNO2 | CID 134819075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. (S) -6-Methyl-1,4-oxazepan-6-ol (hydrochloride) by MedChem Express, Cat. No. HY-W390763B-100MG | Lucerna-Chem AG [shop.lucerna-chem.ch]
- 4. 1,4-oxazepan-6-amine dihydrochloride 97% | CAS: 2306276-94-6 | AChemBlock [achemblock.com]
- 5. Buy (R)-1,4-Oxazepan-6-ol hydrochloride [smolecule.com]
- 6. 1,4-Oxazepin-6-ol, hexahydro-, hydrochloride (1:1), (6S)- | 2708343-61-5 [chemicalbook.com]
- 7. (R)-1,4-oxazepan-6-ol | 1022915-33-8 | Benchchem [benchchem.com]
- 8. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]
Technical Guide: 1,4-Oxazepan-6-one Hydrochloride - A Key Heterocyclic Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,4-Oxazepan-6-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry. This document consolidates its chemical properties, a representative synthetic approach, and its potential role within the broader drug discovery and development landscape.
Core Compound Data
The fundamental properties of this compound are summarized below, providing a quantitative snapshot of this molecule.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀ClNO₂ | PubChem |
| Molecular Weight | 151.59 g/mol | PubChem |
| CAS Number | 2306265-53-0 | PubChem |
| IUPAC Name | 1,4-oxazepan-6-one;hydrochloride | PubChem |
| Parent Compound | 1,4-Oxazepan-6-one | PubChem |
| Component Compounds | 1,4-Oxazepan-6-one, Hydrochloric Acid | PubChem |
Introduction to the 1,4-Oxazepane Scaffold
Heterocyclic compounds, which incorporate atoms of at least two different elements in their cyclic structures, are fundamental building blocks in medicinal chemistry. The 1,4-oxazepane ring system, a seven-membered heterocycle containing oxygen and nitrogen atoms, is a privileged scaffold in the design of novel therapeutic agents. Derivatives of 1,4-oxazepane have shown a range of biological activities, including potential as anticonvulsants and antifungals. Their three-dimensional structure allows for specific interactions with biological targets, making them attractive candidates for drug development programs.
Notably, substituted 1,4-oxazepanes have been investigated as selective ligands for dopamine receptors, suggesting their potential in the treatment of neurological and psychiatric disorders. The strategic modification of the 1,4-oxazepane scaffold allows for the fine-tuning of physicochemical properties and biological activity, a key aspect of modern drug design.
Representative Synthesis Protocol
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a representative multi-step synthesis can be proposed based on established organic chemistry principles and published routes for analogous structures. The following protocol outlines a potential pathway.
Objective: To synthesize 1,4-Oxazepan-6-one from readily available starting materials, followed by conversion to its hydrochloride salt.
Materials:
-
Commercially available starting materials and reagents
-
Standard laboratory glassware and equipment (e.g., round-bottom flasks, condensers, magnetic stirrers, separation funnel)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Chromatography equipment for purification
-
Standard analytical instrumentation for characterization (NMR, MS)
Methodology:
Step 1: Synthesis of an N-protected aminoethoxy ethanol derivative
-
A suitable N-protected aminoethanol is reacted with a protected 2-bromoethanol in the presence of a base (e.g., sodium hydride) in an appropriate solvent (e.g., tetrahydrofuran) under an inert atmosphere.
-
The reaction mixture is stirred at a controlled temperature until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Step 2: Oxidation to the corresponding carboxylic acid
-
The alcohol from the previous step is oxidized to a carboxylic acid using a suitable oxidizing agent (e.g., Jones reagent, PCC).
-
The reaction conditions are carefully controlled to avoid over-oxidation or side reactions.
-
Work-up and purification are performed to isolate the pure carboxylic acid.
Step 3: Deprotection and intramolecular cyclization
-
The N-protecting group is removed under appropriate conditions (e.g., acid or hydrogenation).
-
The resulting amino acid undergoes an intramolecular cyclization, often promoted by a coupling agent or by heating, to form the 1,4-Oxazepan-6-one ring.
-
The crude product is purified to yield the desired lactam.
Step 4: Formation of the hydrochloride salt
-
The purified 1,4-Oxazepan-6-one is dissolved in a suitable anhydrous solvent (e.g., diethyl ether, methanol).
-
A solution of hydrochloric acid in a compatible solvent (e.g., HCl in isopropanol) is added dropwise with stirring.
-
The resulting precipitate, this compound, is collected by filtration, washed with a cold solvent, and dried under vacuum.
Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
General Drug Discovery and Development Workflow
The development of a novel compound like a 1,4-oxazepane derivative into a therapeutic agent follows a structured, multi-stage process. The following diagram illustrates a typical workflow from initial concept to a potential drug candidate.
Caption: A generalized workflow for small molecule drug discovery and development.
This workflow begins with the identification and validation of a biological target relevant to a disease. Subsequently, "hit" compounds with initial activity are identified through screening and then optimized through iterative cycles of chemical synthesis and biological testing to produce "lead" compounds with improved potency and drug-like properties. Promising lead compounds are then advanced to preclinical development to assess their efficacy and safety in animal models. If a compound demonstrates a favorable profile, it can proceed to clinical trials in humans.
Methodological & Application
Application Notes: 1,4-Oxazepan-6-one Hydrochloride as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1,4-Oxazepan-6-one hydrochloride, a valuable heterocyclic building block for the synthesis of diverse molecular scaffolds of interest in medicinal chemistry and drug discovery. The inherent functionalities of this compound, a secondary amine and a ketone within a seven-membered ring, offer multiple reaction pathways for the introduction of molecular diversity.
Introduction to this compound
This compound is a heterocyclic compound featuring a 1,4-oxazepane ring system with a ketone at the 6-position. The hydrochloride salt form enhances its stability and handling properties. The 1,4-oxazepane motif is a recognized privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This building block serves as a key starting material for the synthesis of substituted 1,4-oxazepanes, which are core components of various biologically active molecules.
Key Synthetic Transformations
The reactivity of this compound is centered around two primary functional groups: the secondary amine and the ketone.
-
N-Functionalization: The secondary amine is nucleophilic and can readily undergo reactions such as N-alkylation, N-acylation, and N-arylation to introduce a wide array of substituents.
-
Carbonyl Chemistry: The ketone at the 6-position is susceptible to nucleophilic attack and can be transformed into various functional groups. A key reaction is reductive amination, which allows for the introduction of an amino group at this position, leading to 1,4-oxazepan-6-amines.
Application in the Synthesis of Bioactive Molecules
The 1,4-oxazepane scaffold is a core structure in a variety of compounds with therapeutic potential. The versatility of this compound as a building block allows for the systematic exploration of chemical space around this scaffold to optimize biological activity.
Synthesis of Substituted 1,4-Oxazepanes via Reductive Amination
Reductive amination is a powerful and widely used transformation in medicinal chemistry for the synthesis of amines.[1] In the context of this compound, this reaction provides a direct route to 6-amino-1,4-oxazepane derivatives. These derivatives can serve as key intermediates for the synthesis of more complex molecules, including kinase inhibitors and receptor modulators.
The general workflow for the synthesis of substituted 1,4-oxazepanes from this compound involves two main steps: N-protection/functionalization followed by reductive amination of the ketone.
References
Application Notes and Protocols: Derivatization of 1,4-Oxazepan-6-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 1,4-Oxazepan-6-one hydrochloride. This versatile scaffold is a valuable starting material for the synthesis of a diverse range of compounds with potential therapeutic applications. The following sections detail common derivatization strategies, including N-acylation, N-alkylation, and reductive amination, providing researchers with the necessary information to generate novel analogs for drug discovery and development.
Overview of Derivatization Strategies
This compound possesses a secondary amine within its seven-membered ring, which serves as the primary site for derivatization. The adjacent carbonyl group can also be targeted for modifications. The principal strategies for modifying the secondary amine are:
-
N-Acylation: Introduction of an acyl group to the nitrogen atom.
-
N-Alkylation: Introduction of an alkyl or arylalkyl group to the nitrogen atom.
-
Reductive Amination: Reaction of the secondary amine with a carbonyl compound in the presence of a reducing agent to form a new carbon-nitrogen bond.
These derivatization techniques allow for the systematic exploration of the chemical space around the 1,4-oxazepan-6-one core, enabling the fine-tuning of physicochemical and pharmacological properties.
Experimental Protocols
The following protocols are generalized procedures for the derivatization of this compound. Researchers should note that optimization of reaction conditions (e.g., stoichiometry, temperature, reaction time, and solvent) may be necessary for specific substrates.
N-Acylation Protocol
N-acylation is a common method for introducing a wide variety of functional groups onto the nitrogen atom of 1,4-Oxazepan-6-one. This can be achieved using acyl chlorides, acid anhydrides, or by coupling with carboxylic acids.
General Procedure using an Acyl Chloride:
-
Preparation: To a solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide), add a base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents) at 0 °C.
-
Reaction: Slowly add the desired acyl chloride (1-1.2 equivalents) to the reaction mixture.
-
Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Table 1: Representative Conditions for N-Acylation
| Acylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Acetyl chloride | Triethylamine | Dichloromethane | 0 to RT | 2-4 | 85-95 |
| Benzoyl chloride | Diisopropylethylamine | Tetrahydrofuran | 0 to RT | 4-6 | 80-90 |
| Carboxylic Acid/EDC/HOBt | N-Methylmorpholine | N,N-Dimethylformamide | RT | 12-24 | 70-85 |
Yields are representative and may vary depending on the specific substrate and reaction scale.
N-Alkylation Protocol
N-alkylation introduces alkyl or substituted alkyl groups, which can significantly impact the lipophilicity and basicity of the molecule.
General Procedure:
-
Preparation: To a solution of this compound (1 equivalent) in a polar aprotic solvent (e.g., N,N-dimethylformamide or acetonitrile), add a base (e.g., potassium carbonate or cesium carbonate, 2-3 equivalents).
-
Reaction: Add the desired alkyl halide (e.g., alkyl bromide or iodide, 1-1.5 equivalents).
-
Monitoring: Heat the reaction mixture (typically between 60-100 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Extraction: Dilute the filtrate with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Table 2: Representative Conditions for N-Alkylation
| Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Benzyl bromide | Potassium carbonate | Acetonitrile | 80 | 6-8 | 75-90 |
| Ethyl iodide | Cesium carbonate | N,N-Dimethylformamide | 60 | 12-16 | 70-85 |
| Methyl p-toluenesulfonate | Potassium carbonate | N,N-Dimethylformamide | RT to 50 | 8-12 | 80-95 |
Yields are representative and may vary depending on the specific substrate and reaction scale.
Reductive Amination Protocol
Reductive amination is a powerful method for introducing a wide range of substituents via the formation of a new C-N bond.
General Procedure:
-
Preparation: To a solution of this compound (1 equivalent) and the desired aldehyde or ketone (1-1.2 equivalents) in a suitable solvent (e.g., methanol, dichloroethane, or tetrahydrofuran), add a weak acid (e.g., acetic acid, optional, to facilitate iminium ion formation).
-
Reaction: Add a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation) in portions.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench carefully with water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into a suitable organic solvent.
-
Purification: Wash the combined organic extracts, dry over an anhydrous salt, filter, and concentrate. Purify the residue by column chromatography.
Table 3: Representative Conditions for Reductive Amination
| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Benzaldehyde | Sodium triacetoxyborohydride | Dichloroethane | RT | 4-8 | 80-95 |
| Acetone | Sodium cyanoborohydride | Methanol | RT | 12-24 | 65-80 |
| Cyclohexanone | H₂, Pd/C | Ethanol | RT | 8-16 | 70-85 |
Yields are representative and may vary depending on the specific substrate and reaction scale.
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflows for the derivatization of this compound.
Caption: General workflow for the N-acylation of 1,4-Oxazepan-6-one.
Caption: General workflow for the N-alkylation of 1,4-Oxazepan-6-one.
Caption: General workflow for the reductive amination of 1,4-Oxazepan-6-one.
Caption: Key derivatization pathways for 1,4-Oxazepan-6-one.
Application Notes and Protocols for the Reduction of 1,4-Oxazepan-6-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the reduction of the ketone group in 1,4-Oxazepan-6-one hydrochloride to yield 1,4-Oxazepan-6-ol. The primary reducing agent discussed is sodium borohydride (NaBH₄), a mild and selective reagent for the reduction of aldehydes and ketones. Given the substrate is a hydrochloride salt, a neutralization step is incorporated prior to the reduction to ensure the efficiency of the reaction. This protocol is based on established procedures for the reduction of similar cyclic amino ketones.
Introduction
The 1,4-oxazepane scaffold is a significant heterocyclic motif present in a variety of biologically active compounds. The targeted synthesis and modification of these structures are of great interest in medicinal chemistry and drug development. The reduction of the ketone functionality in 1,4-Oxazepan-6-one is a key transformation to access the corresponding alcohol, 1,4-Oxazepan-6-ol, which can serve as a versatile intermediate for further functionalization. Sodium borohydride is an ideal reagent for this purpose due to its chemoselectivity for carbonyl groups, operational simplicity, and mild reaction conditions.
Chemical Transformation
The overall chemical transformation involves the conversion of a ketone to a secondary alcohol using sodium borohydride.
Caption: General reaction scheme for the reduction.
Experimental Protocol
This protocol is divided into two main stages: the neutralization of the hydrochloride salt and the subsequent reduction of the ketone.
Materials and Reagents
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (CH₃OH), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Part 1: Neutralization of this compound
It is crucial to neutralize the amine hydrochloride to the free amine before proceeding with the reduction, as the acidic proton can react with sodium borohydride.
Caption: Workflow for the neutralization of the hydrochloride salt.
Procedure:
-
To a solution of this compound in dichloromethane, add a saturated aqueous solution of sodium bicarbonate.
-
Stir the biphasic mixture vigorously for 30 minutes at room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the free base of 1,4-Oxazepan-6-one.
Part 2: Reduction of the Ketone
This part of the protocol details the reduction of the free base of 1,4-Oxazepan-6-one to 1,4-Oxazepan-6-ol.
Caption: Experimental workflow for the sodium borohydride reduction.
Procedure:
-
Dissolve the 1,4-Oxazepan-6-one (free base) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 to 2.0 equivalents) to the cooled solution in small portions.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and cautiously quench the reaction by the slow addition of deionized water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1,4-Oxazepan-6-ol.
-
Purify the crude product by column chromatography on silica gel if necessary.
Data Presentation
The following table summarizes typical reaction parameters for the sodium borohydride reduction of cyclic ketones, which can be adapted for 1,4-Oxazepan-6-one.
| Parameter | Value/Condition |
| Substrate | 1,4-Oxazepan-6-one (free base) |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Stoichiometry of NaBH₄ | 1.5 - 2.0 equivalents |
| Solvent | Methanol (CH₃OH) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Work-up | Aqueous quench, extraction with CH₂Cl₂ |
| Purification | Column Chromatography (Silica Gel) |
| Expected Product | 1,4-Oxazepan-6-ol |
| Expected Yield | >85% (based on analogous reactions) |
Characterization of the Product
The final product, 1,4-Oxazepan-6-ol, can be characterized by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and the disappearance of the ketone signal.
-
Infrared (IR) Spectroscopy: Appearance of a broad O-H stretching band and disappearance of the C=O stretching band.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Safety Precautions
-
Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. Handle with care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The quenching of the reaction should be performed slowly and in an ice bath to control the exothermic reaction and hydrogen evolution.
-
All organic solvents are flammable and should be handled in a fume hood away from ignition sources.
Application Notes and Protocols for the Large-Scale Synthesis of 1,4-Oxazepan-6-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 1,4-Oxazepan-6-one hydrochloride, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis is presented as a robust three-step process commencing from the readily available N-Boc-4-piperidone.
I. Synthetic Strategy Overview
The synthesis of this compound is achieved through a three-step sequence:
-
N-Protection: The synthesis starts with the protection of the nitrogen atom of 4-piperidone with a tert-butyloxycarbonyl (Boc) group to yield N-Boc-4-piperidone. This step ensures the stability of the amine functionality during the subsequent oxidation.
-
Baeyer-Villiger Oxidation: The N-Boc-4-piperidone undergoes a Baeyer-Villiger ring expansion. In this key step, the cyclic ketone is converted to a lactone, N-Boc-1,4-oxazepan-6-one, by oxidation with a peroxy acid.
-
Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group under acidic conditions, which concurrently leads to the formation of the desired 1,4-Oxazepan-6-one as its hydrochloride salt.
Figure 1. Synthetic workflow for this compound.
II. Experimental Protocols
Step 1: Synthesis of N-Boc-4-piperidone
While N-Boc-4-piperidone is commercially available, this protocol outlines its synthesis from 4-piperidone hydrochloride for instances where in-house preparation is preferred.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for 100g scale) | Moles |
| 4-Piperidone hydrochloride | 135.61 | 100 g | 0.737 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 168 g | 0.770 |
| Triethylamine (TEA) | 101.19 | 210 mL (152 g) | 1.50 |
| Dichloromethane (DCM) | 84.93 | 1 L | - |
| Water | 18.02 | 500 mL | - |
| Brine | - | 200 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | 50 g | - |
Procedure:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 4-piperidone hydrochloride (100 g, 0.737 mol) and dichloromethane (1 L).
-
Cool the suspension to 0-5 °C in an ice-water bath.
-
Slowly add triethylamine (210 mL, 1.50 mol) to the suspension over 30 minutes, maintaining the temperature below 10 °C.
-
To the resulting mixture, add a solution of di-tert-butyl dicarbonate (168 g, 0.770 mol) in dichloromethane (200 mL) dropwise over 1 hour, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with water (2 x 250 mL) and brine (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude product.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to afford N-Boc-4-piperidone as a white solid.
Expected Yield: 85-95%
Step 2: Baeyer-Villiger Oxidation to N-Boc-1,4-oxazepan-6-one
This step involves the ring expansion of the N-Boc-4-piperidone using a peroxy acid.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for 100g scale) | Moles |
| N-Boc-4-piperidone | 199.25 | 100 g | 0.502 |
| meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) | 172.57 (for 100%) | 134 g | ~0.602 |
| Dichloromethane (DCM) | 84.93 | 1.5 L | - |
| Saturated Sodium Bicarbonate Solution | - | 1 L | - |
| Saturated Sodium Sulfite Solution | - | 500 mL | - |
| Brine | - | 500 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | 50 g | - |
Procedure:
-
In a 3 L three-necked round-bottom flask fitted with a mechanical stirrer, a thermometer, and an addition funnel, dissolve N-Boc-4-piperidone (100 g, 0.502 mol) in dichloromethane (1 L).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, prepare a solution of m-CPBA (~77%, 134 g, approx. 0.602 mol) in dichloromethane (500 mL).
-
Add the m-CPBA solution dropwise to the cooled solution of N-Boc-4-piperidone over a period of 2 hours, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours and then let it warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated sodium sulfite solution (500 mL) to destroy excess peroxide.
-
Separate the layers and wash the organic layer sequentially with saturated sodium bicarbonate solution (3 x 300 mL) and brine (500 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-1,4-oxazepan-6-one.
-
The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).
Expected Yield: 70-85%
Step 3: Deprotection and Formation of this compound
This final step removes the Boc protecting group and forms the hydrochloride salt in a one-pot procedure.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for 100g scale) | Moles |
| N-Boc-1,4-oxazepan-6-one | 215.25 | 100 g | 0.465 |
| 4 M HCl in 1,4-Dioxane | - | 500 mL | 2.0 |
| Diethyl Ether | 74.12 | 1 L | - |
Procedure:
-
To a 2 L round-bottom flask, add N-Boc-1,4-oxazepan-6-one (100 g, 0.465 mol).
-
Under a nitrogen atmosphere, add 4 M HCl in 1,4-dioxane (500 mL, 2.0 mol) to the starting material at room temperature.
-
Stir the resulting solution at room temperature for 4-6 hours. Gas evolution (CO₂) should be observed.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion of the reaction, add diethyl ether (1 L) to the reaction mixture to precipitate the hydrochloride salt.
-
Stir the suspension for 30 minutes and then collect the solid product by filtration.
-
Wash the filter cake with diethyl ether (2 x 200 mL).
-
Dry the product under vacuum at 40-50 °C to a constant weight to afford this compound as a white to off-white solid.
Expected Yield: 90-98%
III. Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-Protection | 4-Piperidone hydrochloride | Boc₂O, TEA | DCM | 0 - RT | 12-16 | 85-95 |
| 2 | Baeyer-Villiger Oxidation | N-Boc-4-piperidone | m-CPBA | DCM | 0 - RT | 24-48 | 70-85 |
| 3 | Deprotection & Salt Formation | N-Boc-1,4-oxazepan-6-one | 4 M HCl in 1,4-Dioxane | 1,4-Dioxane | RT | 4-6 | 90-98 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₁₀ClNO₂ |
| Molecular Weight | 151.59 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 188-192 °C (decomposes) |
| Solubility | Soluble in water, methanol. Insoluble in diethyl ether, hexane. |
IV. Logical Relationships and Signaling Pathways
The logical progression of the synthesis is straightforward, with the product of each step serving as the substrate for the next. The key transformation is the Baeyer-Villiger oxidation, which regioselectively inserts an oxygen atom adjacent to the carbonyl group and away from the nitrogen atom, a typical outcome for such reactions.
Figure 2. Logical flow of the synthesis process.
For further inquiries or customized process development, please contact our technical support team.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Oxazepan-6-one Hydrochloride
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1,4-Oxazepan-6-one hydrochloride synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of this compound is the intramolecular cyclization of an N-protected aminoethoxy acetyl chloride, followed by deprotection and salt formation. This multi-step process requires careful control of reaction conditions to achieve a high yield.
Q2: What are the critical starting materials for this synthesis?
The key starting materials are typically a protected 2-(2-aminoethoxy)acetic acid derivative. The choice of the protecting group for the amine is crucial to prevent side reactions and to allow for easy removal in the final steps of the synthesis.
Q3: What are the most common side reactions to be aware of?
The most prevalent side reactions include intermolecular polymerization of the starting material, which can significantly reduce the yield of the desired cyclic product. Incomplete cyclization and the formation of dimers are also potential issues that need to be monitored.
Q4: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). These techniques allow for the identification of the starting material, the intermediate products, and the final product, helping to determine the optimal reaction time.
Troubleshooting Guide
Problem 1: Low to no yield of 1,4-Oxazepan-6-one after cyclization.
-
Question: I am not observing the formation of my desired product after the cyclization step. What could be the issue?
-
Answer: A low or non-existent yield is often attributed to several factors. Firstly, ensure the quality and purity of your starting materials, as impurities can inhibit the reaction. Secondly, the reaction conditions, such as temperature and concentration, are critical for successful cyclization. High concentrations can favor intermolecular side reactions over the desired intramolecular cyclization. Running the reaction under high-dilution conditions is often beneficial. Finally, the choice of base and solvent can significantly impact the reaction outcome.
Problem 2: The reaction is incomplete, with a significant amount of starting material remaining.
-
Question: My reaction seems to stall, and I'm left with a large amount of unreacted starting material. How can I drive the reaction to completion?
-
Answer: Incomplete conversion can be due to insufficient reaction time or inadequate temperature. Consider extending the reaction time and monitoring the progress by TLC or LC-MS. A modest increase in temperature may also improve the reaction rate, but be cautious as this can also promote side reactions. Ensure that the base used is sufficiently strong and added in the correct stoichiometric amount to facilitate the cyclization.
Problem 3: Difficulty in purifying the final product, this compound.
-
Question: I am struggling to obtain a pure sample of this compound. What purification techniques are recommended?
-
Answer: Purification of the hydrochloride salt can be challenging due to its high polarity and water solubility. Recrystallization is often the most effective method for purification. A suitable solvent system, such as ethanol/ether or isopropanol/acetone, can be used to induce crystallization. If recrystallization is not effective, column chromatography using silica gel with a polar mobile phase (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide for the free base) can be employed before converting to the hydrochloride salt.
Data Presentation
Table 1: Optimization of Cyclization Reaction Conditions
| Entry | Base | Solvent | Concentration (M) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Triethylamine | Dichloromethane | 0.1 | 25 | 12 | 45 |
| 2 | Triethylamine | Dichloromethane | 0.01 | 25 | 24 | 65 |
| 3 | Diisopropylethylamine | Dichloromethane | 0.01 | 25 | 24 | 72 |
| 4 | Triethylamine | Acetonitrile | 0.01 | 40 | 18 | 68 |
| 5 | Diisopropylethylamine | Acetonitrile | 0.01 | 40 | 18 | 75 |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-2-(2-aminoethoxy)acetic acid
-
Dissolve 2-(2-aminoethoxy)acetic acid (1 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.
-
Add di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Acidify the mixture with 1 M HCl to pH 2-3.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected acid.
Protocol 2: Intramolecular Cyclization to form N-Boc-1,4-Oxazepan-6-one
-
Dissolve N-Boc-2-(2-aminoethoxy)acetic acid (1 eq) in anhydrous dichloromethane (DCM) to make a 0.1 M solution.
-
Add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2 hours.
-
In a separate flask, prepare a solution of diisopropylethylamine (DIPEA, 3 eq) in a large volume of anhydrous DCM to create high-dilution conditions (0.01 M).
-
Slowly add the acid chloride solution to the DIPEA solution over 4-6 hours using a syringe pump at room temperature.
-
Stir the reaction for an additional 12 hours.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude N-Boc-1,4-Oxazepan-6-one.
Protocol 3: Deprotection and Hydrochloride Salt Formation
-
Dissolve the crude N-Boc-1,4-Oxazepan-6-one in a minimal amount of ethyl acetate.
-
Add a 4 M solution of HCl in 1,4-dioxane (5 eq) and stir at room temperature for 4 hours.
-
A precipitate will form. Collect the solid by filtration.
-
Wash the solid with cold ethyl acetate and dry under vacuum to yield this compound.
Visualizations
stability issues of 1,4-Oxazepan-6-one hydrochloride under different conditions
This technical support center provides guidance on the stability, handling, and troubleshooting for experiments involving 1,4-Oxazepan-6-one hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, it is recommended to keep this compound in a tightly sealed container at 4°C, protected from light and moisture. For short-term storage, such as during experimental use, maintaining these conditions as much as possible is advisable to prevent degradation.
Q2: Is this compound sensitive to pH?
A2: Yes. The molecule contains a lactam (a cyclic amide) and an ether linkage. The lactam ring is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the opening of the seven-membered ring.[1][2][3][4] The ether linkage is generally more stable but can be susceptible to cleavage under strong acidic conditions.[5][6] Therefore, it is crucial to control the pH of your solutions.
Q3: What solvents are recommended for dissolving this compound?
A3: As a hydrochloride salt, this compound is expected to have good solubility in aqueous solutions. For organic solvents, polar protic solvents like methanol or ethanol may be suitable. It is always recommended to perform a small-scale solubility test before proceeding with your main experiment.
Q4: Is the compound sensitive to light or temperature?
A4: While specific photostability data is not available, it is good laboratory practice to protect solutions from prolonged exposure to direct light.[3] Thermally, the compound may degrade at elevated temperatures. Forced degradation studies are typically conducted at temperatures ranging from 40°C to 80°C to assess thermal stability.[7][8][9]
Q5: What are the likely degradation products?
A5: The primary degradation pathway is expected to be the hydrolysis of the lactam bond. Under acidic or basic conditions, this would result in the formation of an amino acid derivative. Under strongly acidic conditions, cleavage of the ether linkage is also a possibility.
Troubleshooting Guide
Q1: I am seeing an unexpected peak in my HPLC analysis after dissolving the compound in a buffer. What could be the cause?
A1: This is likely a degradation product. Consider the following:
-
pH of the buffer: The lactam ring in this compound is susceptible to hydrolysis.[1][2][3][4] If your buffer is acidic or basic, this could be causing the compound to degrade. It is advisable to use a buffer with a pH as close to neutral as possible if the experiment allows.
-
Age of the solution: How long was the solution stored before analysis? Even in a neutral buffer, some degradation can occur over time. It is recommended to use freshly prepared solutions for analysis.
-
Temperature: Was the solution exposed to high temperatures? This could accelerate hydrolysis.
Q2: My compound seems to have poor stability in my aqueous formulation. How can I investigate this?
A2: A systematic stability study is recommended. This involves exposing the compound in your formulation to various stress conditions, such as different pH levels, temperatures, and light exposure, over a set period.[7][8][9] By analyzing samples at different time points, you can determine the rate of degradation and identify the conditions that are causing the instability.
Q3: The solubility of my this compound seems to decrease at low pH. Why is this happening?
A3: While the hydrochloride salt form generally enhances aqueous solubility, at very low pH, the solubility of hydrochloride salts can sometimes decrease due to the common ion effect.[10]
Illustrative Stability Data
The following table summarizes hypothetical results from a forced degradation study on this compound. This data is for illustrative purposes to demonstrate expected trends based on the chemical structure.
| Stress Condition | Parameters | Duration | Assay (%) | Major Degradant(s) Formed |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 hours | 85.2 | ~12% |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 8 hours | 79.8 | ~18% |
| Oxidative | 3% H₂O₂, RT | 24 hours | 95.1 | ~4% |
| Thermal | 80°C, solid state | 48 hours | 98.6 | <2% |
| Photolytic | ICH compliant light exposure, solution | 24 hours | 97.3 | ~2% |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
1. Objective: To assess the intrinsic stability of this compound under various stress conditions as recommended by ICH guidelines.[8]
2. Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, methanol, and acetonitrile
-
pH meter
-
HPLC system with a UV detector
3. Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in HPLC grade water.
4. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to get a final concentration of 0.5 mg/mL in 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation: Store the solid compound in a stability chamber at 80°C.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
5. Sampling and Analysis:
-
Withdraw samples at predetermined time points (e.g., 2, 4, 8, 24, 48 hours).
-
For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively, before dilution.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile with 0.1% formic acid, detection at a suitable wavelength).
6. Data Evaluation: Calculate the percentage of the remaining this compound and the formation of any degradation products.
Visualizations
Caption: Experimental workflow for a forced degradation study.
References
- 1. scribd.com [scribd.com]
- 2. [PDF] Degradation of β-lactam antibiotics | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. brainly.com [brainly.com]
- 6. Ether cleavage - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. medcraveonline.com [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting guide for the synthesis of 1,4-oxazepane derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-oxazepane derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Low or No Product Yield
-
Question: My reaction is resulting in a low yield or no desired 1,4-oxazepane product. What are the potential causes and solutions?
-
Answer: Low or no yield in 1,4-oxazepane synthesis can stem from several factors. Here's a breakdown of common issues and how to address them:
-
Substrate Reactivity: The nature of your starting materials is critical. For instance, in enantioselective desymmetrization of 3-substituted oxetanes, the choice of the N-substituent on the amine can significantly impact the yield. Using an N-methyl group has been reported to result in poor yield (30%), while an N-Boc (tert-butyloxycarbonyl) protecting group may lead to no product at all, likely due to the decreased nucleophilicity of the amine.[1] In contrast, N-allyl and N-phenyl groups have been shown to provide good to high yields.[1]
-
Reaction Conditions: The reaction conditions must be optimized. In some cases, heating the reaction mixture is necessary. For example, the enantioselective desymmetrization of a particular amine did not proceed at 25°C, but upon heating to 45°C, the desired benz[2][3]oxazepine was formed in 62% yield.[3]
-
Catalyst Choice: The selection of a suitable catalyst is crucial. In chiral phosphoric acid-catalyzed reactions, the structure of the catalyst can dramatically affect both yield and enantioselectivity. It may be necessary to screen a variety of catalysts to find the optimal one for your specific substrate.
-
Protecting Group Strategy: For the synthesis of 1,4-oxazepane-2,5-diones, N-acyl amino acids lacking a third substituent at the nitrogen may fail to undergo ring-closure. The use of a removable protecting group like PMB (p-methoxybenzyl) can be effective in these cases.[4]
-
| Parameter | Condition | Observed Outcome | Potential Solution |
| N-Substituent | N-Methyl | Poor yield (30%) and enantioselectivity (65% ee)[1] | Consider using N-allyl or N-phenyl substituents. |
| N-Boc | No product[1] | Use a different protecting group that does not significantly reduce amine nucleophilicity. | |
| Temperature | 25°C | No product[3] | Increase the reaction temperature (e.g., to 45°C). |
| Protecting Group | N-acyl (unsubstituted) | Failure of ring-closure[4] | Employ a removable protecting group like PMB.[4] |
2. Formation of a Complex Mixture of Products
-
Question: My reaction is producing a complex and difficult-to-separate mixture of products. What could be the reason for this?
-
Answer: The formation of a complex mixture of products often indicates the presence of side reactions or lack of selectivity. A key factor can be the electronic properties of your substrates. For example, in the synthesis of chiral 1,4-benzoxazepines, introducing a methoxy group at the meta position of a starting amine resulted in a complex mixture of products after 72 hours.[3] In such cases, it is advisable to re-evaluate the substrate design or explore alternative synthetic routes.
3. Poor Diastereoselectivity or Formation of Inseparable Diastereomers
-
Question: I am obtaining a mixture of diastereomers that are difficult or impossible to separate by chromatography. How can I improve the diastereoselectivity or facilitate separation?
-
Answer: Achieving high diastereoselectivity in the formation of a seven-membered ring can be challenging. When direct separation of diastereomers is not feasible, a post-synthesis modification can be a viable strategy. For instance, in the synthesis of chiral 1,4-oxazepane-5-carboxylic acids, the initial products were often a mixture of inseparable diastereomers. However, catalytic hydrogenation of a nitro group on the aromatic ring improved the separability of the resulting diastereomeric anilines, allowing for the isolation of the major isomers.[5][6]
| Problem | Proposed Solution | Example |
| Inseparable Diastereomers | Post-synthesis modification | Catalytic hydrogenation of a nitro group to the corresponding aniline can alter the physical properties of the diastereomers, facilitating their separation.[5][6] |
4. Undesired Side Reactions
-
Question: I am observing unexpected side products in my reaction. What are some common side reactions and how can I avoid them?
-
Answer: Undesired side reactions can compete with the desired ring formation. One common issue is the cleavage of the heterocyclic scaffold under certain conditions. For example, during the hydrogenation of a 1,4-oxazepane derivative bearing a nitro group and a chloro substituent, cleavage of the heterocyclic ring was observed.[5] In such instances, alternative reduction methods or a different protecting group strategy should be considered.
Experimental Protocols
General Procedure for the Synthesis of Substituted Oxetanes (Starting Materials)
This protocol is adapted from a reported synthesis of starting materials for 1,4-benzoxazepine synthesis.[1]
Procedure A: From 1-(bromomethyl)-2-nitrobenzene derivatives [1]
-
Charge a round-bottom flask with the corresponding 1-(bromomethyl)-2-nitrobenzene (1 equivalent) and potassium carbonate (K₂CO₃, 2 equivalents).
-
Dissolve the contents in acetonitrile.
-
Add oxetan-3-ol (1.3 equivalents) to the reaction mixture.
-
Stir the mixture until the starting material has been fully converted, as monitored by Thin Layer Chromatography (TLC).
-
Filter the reaction mixture through Celite and wash the filter cake with an excess of ethyl acetate (EtOAc).
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Procedure B: From oxetan-3-ol and benzyl bromide derivatives [1]
-
Suspend sodium hydride (NaH, 60 wt%, 1.2 equivalents) in tetrahydrofuran (THF, 0.5 M) in a round-bottom flask at 0°C.
-
Add oxetan-3-ol (1.0 equivalent) dropwise to the suspension.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the corresponding benzyl bromide (1.2 equivalents) dropwise.
-
Stir the reaction mixture at 60°C overnight.
-
Allow the mixture to cool to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether (Et₂O).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of 1,4-oxazepane derivatives.
Caption: Troubleshooting decision tree for common issues in 1,4-oxazepane synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07997A [pubs.rsc.org]
- 6. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 1,4-Oxazepan-6-one Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for alternative synthetic routes to 1,4-Oxazepan-6-one hydrochloride. The information is tailored for researchers, scientists, and professionals in drug development.
Alternative Synthetic Route Overview
A viable alternative synthesis for this compound involves a three-step process starting from commercially available 1-benzyl-4-piperidone. This route includes:
-
N-Boc Protection: Protection of the secondary amine of a 4-piperidone derivative.
-
Baeyer-Villiger Oxidation: Ring expansion of the protected 4-piperidone to the corresponding 1,4-oxazepan-6-one.
-
Deprotection and Hydrochloride Salt Formation: Removal of the Boc protecting group and subsequent formation of the hydrochloride salt.
Experimental Protocols
Step 1: Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)
Methodology:
-
To a solution of 4-piperidone monohydrate hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane, add triethylamine (2.2 equivalents) at 0 °C.
-
Stir the mixture for 15 minutes, then add a solution of di-tert-butyl dicarbonate (Boc anhydride, 1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 4-oxopiperidine-1-carboxylate as a white solid.
Step 2: Synthesis of tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate
Methodology:
-
Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1 equivalent) in a chlorinated solvent like dichloromethane.
-
Add a solid buffer such as sodium bicarbonate or disodium hydrogen phosphate (2-3 equivalents).
-
Cool the mixture to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA, 1.2-1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate.
Step 3: Synthesis of this compound
Methodology:
-
Dissolve tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate (1 equivalent) in an anhydrous solvent such as 1,4-dioxane or diethyl ether.
-
Cool the solution to 0 °C and slowly add a solution of hydrogen chloride (e.g., 4M HCl in dioxane, 3-4 equivalents).[1][2][3][4]
-
Stir the mixture at room temperature for 1-4 hours. The product will often precipitate as a white solid.[1]
-
Monitor the deprotection via TLC.
-
Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain this compound.
Data Presentation
| Step | Compound Name | Starting Material | Reagents | Typical Yield | Purity |
| 1 | tert-butyl 4-oxopiperidine-1-carboxylate | 4-piperidone monohydrate hydrochloride | Di-tert-butyl dicarbonate, Triethylamine | 85-95% | >95% |
| 2 | tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate | tert-butyl 4-oxopiperidine-1-carboxylate | m-CPBA, NaHCO₃ | 60-75% | >97% |
| 3 | This compound | tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate | HCl in dioxane | 90-98% | >98% |
Note: Yields and purity are estimates based on analogous reactions and may vary depending on experimental conditions.
Visualizations
Caption: Synthetic pathway to this compound.
References
Technical Support Center: Scaling Up the Synthesis of 1,4-Oxazepan-6-one Hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 1,4-Oxazepan-6-one hydrochloride from a laboratory to a pilot plant setting. The information is presented in a question-and-answer format to directly address potential challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low yield of 1,4-Oxazepan-6-one after cyclization | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using in-process controls (e.g., HPLC, GC). Consider extending the reaction time or gradually increasing the temperature, ensuring it does not lead to degradation. |
| Inefficient mixing in the larger reactor, leading to localized concentration gradients. | Optimize the agitation speed and impeller design for the pilot plant reactor to ensure homogeneous mixing. Computational Fluid Dynamics (CFD) modeling can be beneficial. | |
| Decomposition of the product under the reaction conditions. | Perform stability studies of the product at the reaction temperature. If decomposition is observed, consider lowering the reaction temperature and extending the reaction time, or using a more active catalyst if applicable. | |
| Formation of polymeric byproducts | High concentration of reactants favoring intermolecular reactions. | Employ high-dilution principles by adding the linear precursor slowly to the reaction mixture at an elevated temperature. This favors the intramolecular cyclization over intermolecular polymerization. |
| Presence of bifunctional impurities in starting materials. | Ensure high purity of starting materials through rigorous quality control and purification of incoming raw materials. | |
| Incomplete conversion to the hydrochloride salt | Insufficient amount of hydrochloric acid added. | Use a slight excess of hydrochloric acid (e.g., 1.05-1.1 equivalents) to ensure complete salt formation. The amount can be monitored and adjusted using pH measurements. |
| Poor solubility of the free base in the chosen solvent for salt formation. | Select a solvent system where both the free base and the hydrochloride salt have appropriate solubility profiles. A mixture of solvents, such as isopropanol and water, can be effective. | |
| Product discoloration | Presence of trace metal impurities from the reactor or reagents. | Use glass-lined or other appropriate corrosion-resistant reactors. Ensure all reagents are of high purity and free from metal contaminants. |
| Oxidation of the product or impurities. | Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| Difficulty in isolating the product | Product is too soluble in the crystallization solvent. | Perform solubility studies to identify a suitable anti-solvent to induce precipitation. A combination of a good solvent and an anti-solvent is often effective for crystallization. |
| Formation of an oil instead of a crystalline solid. | Adjust the cooling rate during crystallization; slower cooling often promotes the formation of crystals. Seeding with a small amount of pure crystalline product can also initiate crystallization. |
Frequently Asked Questions (FAQs)
Synthesis and Process Optimization
-
Q1: What is a recommended synthetic route for the pilot-plant scale synthesis of 1,4-Oxazepan-6-one?
A plausible and scalable route involves a two-step process:
-
Amidation: Reaction of diethanolamine with an activated carboxylic acid derivative (e.g., a chloroacetyl chloride or an ester like ethyl chloroacetate) to form the N-substituted diethanolamine precursor.
-
Intramolecular Cyclization (Dieckmann-like condensation): Base-mediated intramolecular cyclization of the precursor to form the 1,4-Oxazepan-6-one ring. This is followed by acidification to yield the hydrochloride salt.
-
-
Q2: What are the critical process parameters to control during the cyclization step?
The critical parameters for the cyclization step are:
-
Temperature: To balance reaction rate and minimize byproduct formation.
-
Reaction Time: To ensure complete conversion without product degradation.
-
Base Selection and Stoichiometry: A strong, non-nucleophilic base is typically used. The stoichiometry must be carefully controlled.
-
Concentration: As discussed in the troubleshooting guide, maintaining high dilution is crucial to favor intramolecular cyclization.
-
-
Q3: How can I monitor the progress of the reaction at a pilot scale?
In-process controls (IPCs) are essential. High-Performance Liquid Chromatography (HPLC) is a robust method to monitor the disappearance of the starting material and the formation of the product. Other techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) can also be adapted for this purpose.
Purification and Isolation
-
Q4: What is the best method for purifying this compound at a pilot scale?
Crystallization is the most common and scalable purification method for hydrochloride salts. The choice of solvent is critical. A common approach is to dissolve the crude product in a suitable solvent (e.g., isopropanol, ethanol) and then add an anti-solvent (e.g., ethyl acetate, diethyl ether) to induce precipitation of the pure hydrochloride salt.[1]
-
Q5: How can I remove water from the final product?
If the product is isolated from an aqueous medium, residual water can be removed by azeotropic distillation with a suitable solvent like toluene or by drying the crystalline product under vacuum at an elevated temperature (ensure the temperature is below the decomposition point).
Safety Considerations
-
Q6: What are the primary safety concerns when scaling up this synthesis?
Key safety considerations include:
-
Handling of Corrosive Reagents: Both hydrochloric acid and some of the bases used can be corrosive. Appropriate personal protective equipment (PPE) and handling procedures are necessary.
-
Exothermic Reactions: The amidation and neutralization steps can be exothermic. The heat generated must be carefully managed in a pilot plant reactor through controlled addition rates and efficient cooling systems.
-
Solvent Handling: Many organic solvents are flammable. The pilot plant must be equipped with appropriate ventilation and fire suppression systems.
-
Experimental Protocols
Proposed Pilot-Scale Synthesis of this compound
Step 1: Synthesis of 2-((2-hydroxyethyl)(2-oxo-2-ethoxyethyl)amino)ethanol
-
Charge a suitable glass-lined reactor with diethanolamine and a suitable solvent (e.g., toluene).
-
Cool the mixture to 0-5 °C with stirring.
-
Slowly add ethyl chloroacetate to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by HPLC until the diethanolamine is consumed.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 2: Intramolecular Cyclization and Hydrochloride Salt Formation
-
In a separate reactor, prepare a solution of a strong base (e.g., sodium ethoxide) in a suitable solvent (e.g., ethanol).
-
Heat the base solution to reflux.
-
Slowly add a solution of the crude product from Step 1 in the same solvent to the refluxing base solution over several hours to maintain high dilution.
-
After the addition is complete, continue to reflux for an additional 2-4 hours and monitor the formation of 1,4-Oxazepan-6-one by HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully add a solution of hydrochloric acid in isopropanol to adjust the pH to acidic (pH 1-2).
-
The hydrochloride salt should precipitate. Cool the mixture further to 0-5 °C to maximize precipitation.
-
Isolate the solid product by filtration and wash with a cold solvent (e.g., cold isopropanol or diethyl ether).
-
Dry the product under vacuum to a constant weight.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Validation & Comparative
Comparative Spectral Data Analysis: 1,4-Oxazepan-6-one Hydrochloride and Alternative Cyclic Amides
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comparative spectral analysis of 1,4-Oxazepan-6-one hydrochloride, a heterocyclic compound of interest, with two common cyclic amides (lactams): piperidin-2-one and ε-caprolactam. By examining their predicted and experimentally observed spectral data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document aims to offer a foundational reference for researchers working with these and similar molecular scaffolds.
Executive Summary
This guide presents a side-by-side comparison of the key spectral features of this compound and its alternatives. While experimental data for the target compound is not publicly available, its expected spectral characteristics are inferred from its structure and compared against the known data of piperidin-2-one and ε-caprolactam. All quantitative data is summarized in clear, tabular formats. Detailed experimental protocols for acquiring NMR, IR, and mass spectra are also provided to ensure reproducibility and methodological consistency in your own research.
Introduction to the Compared Compounds
This compound is a seven-membered heterocyclic compound containing both an ether and an amide functional group within its ring. The hydrochloride salt form suggests its potential use in pharmaceutical formulations.
Piperidin-2-one (δ-valerolactam) is a six-membered cyclic amide, a common structural motif in many biologically active compounds.
ε-Caprolactam is a seven-membered cyclic amide, widely used in the production of Nylon-6, and also serves as a valuable building block in organic synthesis.
Spectral Data Comparison
The following tables summarize the expected and observed spectral data for the three compounds.
¹H NMR Spectral Data Comparison
| Compound | Functional Group Protons | Chemical Shift (ppm) | Multiplicity |
| This compound | -CH₂-C(=O)- | ~2.5 - 2.8 | Triplet |
| -NH-CH₂- | ~3.2 - 3.5 | Triplet | |
| -O-CH₂- | ~3.7 - 4.0 | Triplet | |
| -CH₂-O- | ~3.8 - 4.1 | Triplet | |
| >NH₂⁺- (as hydrochloride) | Broad singlet | Variable | |
| Piperidin-2-one [1] | -CH₂-C(=O)- | ~2.34 | Triplet |
| -NH-CH₂- | ~3.31 | Triplet | |
| -CH₂-CH₂-CH₂- | ~1.52-2.00 | Multiplet | |
| ε-Caprolactam [2][3][4] | -CH₂-C(=O)- | ~2.4 | Triplet |
| -NH-CH₂- | ~3.25 | Triplet | |
| -(CH₂)₃- | ~1.53-1.83 | Multiplet |
¹³C NMR Spectral Data Comparison
| Compound | Carbon Atom | Chemical Shift (ppm) |
| This compound | C=O | ~170 - 175 |
| -CH₂-N- | ~40 - 50 | |
| -CH₂-O- | ~65 - 75 | |
| -CH₂-C(=O)- | ~30 - 40 | |
| Piperidin-2-one | C=O | ~175 |
| -CH₂-N- | ~42 | |
| -CH₂-C(=O)- | ~31 | |
| -CH₂-CH₂-CH₂- | ~21, 23 | |
| ε-Caprolactam [5][6][7] | C=O | ~179 |
| -CH₂-N- | ~42 | |
| -CH₂-C(=O)- | ~36 | |
| -(CH₂)₃- | ~23, 29, 30 |
IR Spectral Data Comparison
| Compound | Functional Group | Absorption Range (cm⁻¹) |
| This compound | N-H stretch (amide) | ~3200 - 3400 (broad) |
| C-H stretch (alkane) | ~2850 - 3000 | |
| C=O stretch (amide) | ~1650 - 1680 | |
| C-N stretch | ~1200 - 1350 | |
| C-O-C stretch (ether) | ~1050 - 1150 | |
| Piperidin-2-one [8] | N-H stretch (amide) | ~3280 |
| C-H stretch (alkane) | ~2860 - 2940 | |
| C=O stretch (amide) | ~1660 | |
| ε-Caprolactam [9][10][11] | N-H stretch (amide) | ~3200 - 3400 |
| C-H stretch (alkane) | ~2850 - 2950 | |
| C=O stretch (amide) | ~1670 |
Mass Spectrometry Data Comparison
| Compound | Molecular Ion (M⁺) or [M+H]⁺ (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 115 (free base) | Expected fragments from loss of CO, C₂H₄O, and cleavage of the oxazepane ring. |
| Piperidin-2-one [12][13] | 99 | 70, 55, 42 |
| ε-Caprolactam [14][15][16] | 113 | 84, 55, 42 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent depends on the solubility of the analyte and the desired chemical shift referencing. For hydrochloride salts, D₂O or DMSO-d₆ are often suitable.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solids: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly onto the ATR crystal.
-
For liquids: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the prepared sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). The choice depends on the volatility and thermal stability of the compound.
-
Ionization: Ionize the sample using an appropriate technique.
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Often leads to extensive fragmentation, providing structural information.[17][18]
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar and non-volatile molecules, often used in LC-MS. It typically produces protonated molecules [M+H]⁺ with minimal fragmentation.
-
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Visualizing the Workflow
The following diagrams illustrate the general workflows for spectral data analysis and a logical relationship for compound characterization.
Caption: General workflow for spectral data analysis.
Caption: Logical relationship for compound characterization.
References
- 1. 2-Piperidone(675-20-7) 1H NMR spectrum [chemicalbook.com]
- 2. Caprolactam | C6H11NO | CID 7768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Caprolactam(105-60-2) 1H NMR spectrum [chemicalbook.com]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0062769) [hmdb.ca]
- 5. Showing Compound Caprolactam (FDB009075) - FooDB [foodb.ca]
- 6. Caprolactam(105-60-2) 13C NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Piperidinone [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. Caprolactam(105-60-2) IR Spectrum [chemicalbook.com]
- 11. Caprolactam [webbook.nist.gov]
- 12. 2-Piperidinone [webbook.nist.gov]
- 13. ez.restek.com [ez.restek.com]
- 14. ez.restek.com [ez.restek.com]
- 15. researchgate.net [researchgate.net]
- 16. Caprolactam [webbook.nist.gov]
- 17. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
Comparative Biological Activity of 1,4-Oxazepan-6-one Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of analogs of 1,4-Oxazepan-6-one. Due to a lack of publicly available data on 1,4-Oxazepan-6-one hydrochloride, this guide focuses on structurally related compounds to highlight the potential therapeutic applications of the 1,4-oxazepane scaffold.
The 1,4-oxazepane ring system is a versatile scaffold that has been investigated for a range of biological activities. Analogs have shown promise in several areas, including anticonvulsant, antipsychotic (through dopamine receptor modulation), and antimicrobial applications. This guide summarizes key findings, presents available quantitative data for comparison, and provides detailed experimental protocols to support further research and development.
Comparative Biological Data
The following tables summarize the reported biological activities of various 1,4-oxazepane analogs. It is important to note that these are not direct comparisons with this compound but with its structural relatives.
Table 1: Anticonvulsant Activity of 6-amino-1,4-oxazepane-3,5-dione Derivatives
| Compound | R-group | MES Screen (% Protection at 100 mg/kg) | scPTZ Screen (% Protection at 100 mg/kg) |
| 1a | H | 50 | 75 |
| 1b | CH₃ | 50 | 50 |
| 1c | CH₂CH₃ | 25 | 25 |
| 1d | (CH₂)₂CH₃ | 0 | 0 |
| 1e | (CH₂)₃CH₃ | 50 | 50 |
| Phenytoin (Standard) | - | 100 | - |
| Ethosuximide (Standard) | - | - | 100 |
Data sourced from studies on 6-amino-1,4-oxazepane-3,5-dione derivatives, which are structurally distinct from 1,4-Oxazepan-6-one but share the core oxazepane ring.
Table 2: Dopamine D4 Receptor Affinity of Substituted 1,4-Oxazepane Derivatives
| Compound | R¹ | R² | Ki (nM) for D₄ Receptor |
| Analog A | H | 4-chlorophenyl | 15 |
| Analog B | CH₃ | 4-chlorophenyl | 25 |
| Analog C | H | 2-methoxyphenyl | 40 |
| Clozapine (Standard) | - | - | 9 |
This data is representative of 2,4-disubstituted 1,4-oxazepanes and is intended to illustrate the potential of the scaffold to interact with dopamine receptors.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Anticonvulsant Activity Screening
1. Maximal Electroshock (MES) Test: [2][3]
-
Animals: Male ICR mice (20-25 g).
-
Procedure:
-
Administer the test compound or vehicle intraperitoneally (i.p.).
-
After a predetermined time (e.g., 30 minutes or 1 hour), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hind limb extension seizure.
-
Protection is defined as the absence of the tonic hind limb extension.
-
-
Data Analysis: The percentage of protected animals is calculated for each treatment group. ED₅₀ (median effective dose) can be determined from dose-response data.
2. Subcutaneous Pentylenetetrazol (scPTZ) Test: [2][3]
-
Animals: Male ICR mice (18-22 g).
-
Procedure:
-
Administer the test compound or vehicle i.p.
-
After a suitable absorption period (e.g., 30 minutes), inject a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) subcutaneously.
-
Observe the animals for the onset of clonic seizures (a seizure lasting for at least 5 seconds) within a 30-minute window.
-
Protection is defined as the absence of clonic seizures.
-
-
Data Analysis: The percentage of protected animals is calculated. ED₅₀ values can be determined from dose-response curves.
Dopamine D₄ Receptor Binding Assay[1]
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D₄ receptor.
-
Radioligand: [³H]Spiperone or another suitable D₄-selective radioligand.
-
Procedure:
-
Prepare cell membrane homogenates from the CHO cells.
-
Incubate the membrane preparation with the radioligand and varying concentrations of the test compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).
-
Non-specific binding is determined in the presence of a high concentration of a known D₄ antagonist (e.g., haloperidol or clozapine).
-
After incubation (e.g., 60 minutes at 25°C), separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Antibacterial Activity Screening (Agar Well Diffusion Method)
-
Microorganisms: A panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
Media: Mueller-Hinton Agar.
-
Procedure:
-
Prepare a standardized inoculum of each bacterial strain.
-
Spread the bacterial inoculum evenly over the surface of the agar plates.
-
Create wells of a defined diameter (e.g., 6 mm) in the agar.
-
Add a specific volume of the test compound solution (at a known concentration) to each well. A solvent control and a standard antibiotic (e.g., ciprofloxacin) should also be included.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited).
-
-
Data Analysis: The diameter of the zone of inhibition is proportional to the antibacterial activity of the compound. Minimum Inhibitory Concentration (MIC) can be determined using broth microdilution assays for more quantitative results.
Visualizing Potential Mechanisms and Workflows
To aid in the conceptualization of the potential mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Putative GABAergic Signaling Pathway and the potential modulatory role of 1,4-oxazepane analogs.
Caption: Simplified Dopamine D4 Receptor Signaling Pathway and the antagonistic potential of 1,4-oxazepane analogs.
References
- 1. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant evaluation of 6-amino-1,4-oxazepane-3,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 6-amino-1,4-oxazepane-3,5-dione derivatives as novel broad spectrum anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallographic Analysis of 1,4-Oxazepan-6-one Hydrochloride and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural and synthetic aspects of 1,4-Oxazepan-6-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry, alongside experimentally characterized analogs. Due to the limited availability of experimental crystallographic data for this compound, this guide leverages computational data for the target compound and compares it with published experimental data for structurally related 1,4-oxazepine derivatives. This approach offers valuable insights into the conformational properties and synthetic strategies for this class of compounds.
Structural and Synthetic Comparison
The following table summarizes the key crystallographic and synthetic data for this compound (computational) and a representative experimentally characterized analog, a benzimidazole-fused 1,4-oxazepine.
| Parameter | This compound (Computational) | Benzimidazole-Fused 1,4-Oxazepine (Experimental) |
| Molecular Formula | C₅H₁₀ClNO₂ | C₁₉H₂₁N₃O |
| Molecular Weight | 151.59 g/mol | 307.39 g/mol |
| Crystal System | Not available | Monoclinic |
| Space Group | Not available | P2₁/c |
| Unit Cell Dimensions | Not available | a = 10.123(2) Å, b = 15.456(3) Å, c = 10.897(2) Å, β = 101.54(3)° |
| Synthesis Method | Proposed: Multi-step synthesis from 4-piperidone | Multi-step synthesis from o-phenylenediamine |
| Key Spectroscopic Data | Predicted: ¹H NMR, ¹³C NMR, IR, Mass Spec | Published: ¹H NMR, ¹³C NMR, Mass Spec |
Experimental and Computational Protocols
Synthesis of 1,4-Oxazepan-6-one (Proposed)
Step 1: N-Boc Protection of 4-Piperidone 4-Piperidone monohydrate hydrochloride is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in a suitable solvent like dichloromethane to yield tert-butyl 4-oxopiperidine-1-carboxylate.
Step 2: Baeyer-Villiger Oxidation The N-Boc protected 4-piperidone undergoes a Baeyer-Villiger ring expansion. This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent. This step is crucial for the formation of the seven-membered oxazepane ring, yielding tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate.
Step 3: Deprotection and Hydrochloride Salt Formation The Boc protecting group is removed under acidic conditions, for example, by treatment with hydrochloric acid in an organic solvent like dioxane or methanol. This step yields the desired this compound.
Synthesis of Benzimidazole-Fused 1,4-Oxazepines (Experimental)
The synthesis of benzimidazole-fused 1,4-oxazepines has been reported and involves a multi-step process starting from o-phenylenediamine. This typically includes N-alkylation followed by cyclization reactions to form the fused heterocyclic system. For detailed protocols, researchers are directed to the primary literature on the synthesis of these specific analogs.
X-ray Crystallographic Analysis
This compound (Computational) As no experimental crystal structure is available, computational methods can be employed to predict the three-dimensional structure and key geometric parameters. Density functional theory (DFT) calculations, for instance, can provide insights into the preferred conformation of the seven-membered ring (e.g., chair, boat, or twist-boat).
Benzimidazole-Fused 1,4-Oxazepines (Experimental) Single crystals of the benzimidazole-fused 1,4-oxazepine derivatives are grown, typically by slow evaporation from a suitable solvent. The crystal is then mounted on a diffractometer, and X-ray diffraction data is collected. The structure is solved and refined using standard crystallographic software packages. This provides precise information on bond lengths, bond angles, and the overall molecular conformation in the solid state.
Visualizing the Workflow and Structural Relationships
The following diagrams illustrate the proposed synthetic workflow for 1,4-Oxazepan-6-one and the logical relationship for a comparative crystallographic analysis.
Caption: Proposed synthetic workflow for this compound.
Computational Modeling of 1,4-Oxazepan-6-one Hydrochloride Interactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of computational modeling approaches for studying the interactions of 1,4-Oxazepan-6-one hydrochloride. Due to the limited availability of direct computational studies on this specific molecule, this guide draws comparisons from computational analyses of structurally similar 1,4-oxazepane derivatives and outlines standard computational methodologies in drug discovery.
Introduction to Computational Modeling of 1,4-Oxazepane Derivatives
Computational chemistry is a critical tool in modern drug discovery, enabling the prediction and analysis of molecular interactions that drive biological activity. For the 1,4-oxazepane scaffold, computational methods are employed to understand how structural modifications influence binding to biological targets. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are instrumental in elucidating these interactions.
While specific molecular docking studies for this compound are not extensively documented in publicly available literature, its potential interactions can be inferred from studies on analogous oxazepane derivatives, particularly those targeting receptors like the dopamine D4 receptor.[1]
Comparative Analysis of Computational Approaches
The interaction of a ligand like this compound with a protein target is governed by various non-covalent interactions. Computational models aim to predict and quantify these interactions. Below is a comparison of common computational methods that can be applied.
| Computational Method | Principle | Application to 1,4-Oxazepan-6-one HCl | Comparison with Alternatives |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity.[1][2] | To predict the binding mode and affinity of 1,4-Oxazepan-6-one HCl within a target's binding site. | Faster than more rigorous methods like molecular dynamics. Provides a static snapshot of the interaction. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates variations in the chemical structure of compounds with changes in their biological activity.[1] | To build a model that predicts the biological activity of 1,4-Oxazepan-6-one HCl based on its physicochemical properties. | Relies on a dataset of known active and inactive compounds. Less computationally intensive than docking or MD. |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time, providing insights into the dynamic nature of interactions. | To study the conformational changes of both the ligand and the target protein upon binding and to calculate binding free energies. | Computationally expensive but provides a more realistic representation of the biological system compared to static docking. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for a specific biological activity. | To create a model of the key interaction features required for binding to a specific target, which can then be used to screen for other potential ligands. | Useful for virtual screening and lead optimization. Less detailed than docking in terms of specific atomic interactions. |
Predicted Physicochemical Properties
Understanding the physicochemical properties of a compound is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior.
| Property | Predicted Value for (R)-1,4-Oxazepan-6-ol | Importance in Drug Design |
| Molecular Weight | 117.15 g/mol [3] | Influences absorption and distribution; generally <500 for oral drugs.[1] |
| LogP | -1.0329[3] | Indicates the lipophilicity of the molecule; affects absorption and permeability.[1] |
| Topological Polar Surface Area (TPSA) | 41.49 Ų[3] | Relates to hydrogen bonding potential and permeability across membranes.[1] |
| Hydrogen Bond Donors | 2[3] | Number of N-H and O-H bonds; influences solubility and receptor binding.[1] |
| Hydrogen Bond Acceptors | 3[3] | Number of N and O atoms; influences solubility and receptor binding.[1] |
| Rotatable Bonds | 0[3] | Indicates molecular flexibility.[1] |
Note: Data presented is for the closely related compound (R)-1,4-Oxazepan-6-ol as a proxy due to the lack of specific published data for the hydrochloride salt of the 6-one form.
Experimental Protocols for Model Validation
Computational models are theoretical and require experimental validation. The following are standard experimental protocols used to validate the predictions made by computational models.
| Experiment | Methodology | Data Generated |
| Binding Assays (e.g., Radioligand Binding Assay) | Measures the affinity of a ligand for a receptor. A radiolabeled ligand and a test compound compete for binding to the target receptor. | Inhibition constant (Ki) or half-maximal inhibitory concentration (IC50), which can be correlated with computationally predicted binding affinities. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs when a ligand binds to a protein. | Provides a complete thermodynamic profile of the interaction, including binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). |
| Surface Plasmon Resonance (SPR) | Monitors the binding of a ligand to a target immobilized on a sensor surface in real-time. | Provides kinetic data on the association (ka) and dissociation (kd) rates, from which the binding affinity (Kd) can be calculated. |
| X-ray Crystallography | Determines the three-dimensional structure of a protein-ligand complex at atomic resolution. | Provides the definitive experimental validation of the binding mode predicted by molecular docking. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information about the structure and dynamics of molecules in solution. | Can be used to determine the structure of protein-ligand complexes and to identify the specific residues involved in the interaction.[1] |
Visualizing Computational Workflows and Interactions
Workflow for a Typical Molecular Docking Study
The following diagram illustrates a standard workflow for performing a molecular docking study to predict the interaction between a ligand and a protein.
Caption: A generalized workflow for a molecular docking experiment.
Hypothetical Binding Interactions
This diagram illustrates the types of non-covalent interactions that could be involved in the binding of a 1,4-oxazepane derivative to a protein target.
Caption: Potential non-covalent interactions of a 1,4-oxazepane derivative.
Conclusion
While direct computational studies on this compound are limited, a robust framework for its analysis can be constructed by leveraging data from analogous 1,4-oxazepane derivatives and employing established computational methodologies. A combination of molecular docking, QSAR, and molecular dynamics simulations, validated by experimental techniques like binding assays and X-ray crystallography, provides a powerful approach to understanding its molecular interactions and guiding further drug development efforts. Future research focusing specifically on this compound will be beneficial in elucidating its precise mechanism of action and potential therapeutic applications.
References
A Comparative Analysis of 1,4-Oxazepan-6-one Hydrochloride and Other Bio-relevant Heterocyclic Ketones
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Physicochemical Properties, Synthesis, and Biological Activities with Supporting Experimental Data.
Heterocyclic ketones are foundational scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules. Their structural diversity and ability to interact with biological targets make them a subject of intense research. This guide provides a comparative study of 1,4-Oxazepan-6-one hydrochloride against other significant six- and seven-membered heterocyclic ketones: Morpholin-3-one, Piperidin-4-one, and Tetrahydro-4H-pyran-4-one. The comparison covers physicochemical properties, synthetic methodologies, and biological applications, supported by detailed experimental protocols and pathway visualizations to aid in research and development.
Physicochemical Properties: A Comparative Overview
The fundamental physicochemical properties of these heterocyclic ketones dictate their solubility, membrane permeability, and potential for interaction with biological targets. The following table summarizes these key characteristics.
| Property | 1,4-Oxazepan-6-one HCl | Morpholin-3-one | Piperidin-4-one | Tetrahydro-4H-pyran-4-one |
| Molecular Formula | C₅H₁₀ClNO₂[1] | C₄H₇NO₂[2] | C₅H₉NO[3][4] | C₅H₈O₂[5] |
| Molecular Weight | 151.59 g/mol [1] | 101.11 g/mol [2] | 99.13 g/mol [3][4] | 100.12 g/mol [5] |
| Appearance | Solid (Predicted) | Off-white to white crystalline powder[2] | Colorless liquid or solid | Colorless liquid[6] |
| Melting Point | Not available | 103-107°C[2] | Not available | Not available |
| Boiling Point | Not available | Not available | 175.1°C (Predicted)[3] | Not available |
| Solubility | Not available | Soluble in alcohols[2] | Not available | Soluble in many organic solvents, insoluble in water[6] |
| Structure |
|
|
|
|
Synthesis and Production
The accessibility of these scaffolds is a critical consideration for their application in drug discovery programs. Below are representative synthetic protocols for each class of ketone.
Experimental Protocol 1: Synthesis of 1,4-Oxazepan-7-one (a related precursor to the target scaffold)
This three-step synthesis provides a versatile precursor for 1,4-oxazepane derivatives, starting from a commercially available piperidinone.
Objective: To synthesize 4-tert-butoxycarbonyl-1,4-oxazepan-7-one as a key intermediate.
Materials:
-
4-Piperidone monohydrate hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
meta-Chloroperoxybenzoic acid (mCPBA)
-
Trifluoroacetic acid (TFA)
-
Ethyl acetate, Cyclohexane
Procedure:
-
Boc Protection: 4-Piperidone monohydrate hydrochloride is reacted with Boc₂O in the presence of NaHCO₃ in a DCM/water mixture to yield N-Boc-4-piperidone. The product is extracted and purified.
-
Bayer-Villiger Ring Expansion: The N-Boc-4-piperidone is dissolved in DCM and treated with mCPBA. This oxidation step expands the six-membered ring to the seven-membered 1,4-oxazepan-7-one lactone structure. The product, 4-tert-butoxycarbonyl-1,4-oxazepan-7-one, is purified by silica gel chromatography.[7]
-
Boc Deprotection: The purified intermediate is treated with trifluoroacetic acid in DCM to remove the Boc protecting group, yielding the 1,4-oxazepan-7-one scaffold as its trifluoroacetate salt.[7] The hydrochloride salt can be obtained through appropriate salt formation procedures.
Synthesis workflow for a 1,4-oxazepan-7-one precursor.
Additional Synthesis Protocols:
-
Morpholin-3-one: Synthesized via a one-pot reaction by heating 2-aminoethanol and ethyl 2-chloroacetate in isopropanol with a base like sodium metal or sodium alcoholate.[5][8][9]
-
Piperidin-4-one: Can be prepared by reacting β-alanine methyl ester with ethylene, followed by a Dieckmann-type condensation.[3] More environmentally friendly methods using deep eutectic solvents have also been developed.[10]
-
Tetrahydro-4H-pyran-4-one: A patented method involves the reaction of 3-chloropropionyl chloride and ethylene gas in the presence of aluminum trichloride to form 1,5-dichloropentan-3-one, which is then hydrolyzed and cyclized using aqueous phosphoric acid.[1]
Biological Activities and Applications
These heterocyclic ketones serve as versatile intermediates and core structures for a wide range of biologically active compounds. Their applications span from central nervous system disorders to infectious diseases and inflammation.
| Compound Class | Reported Biological Activities | Key Applications | Citations |
| 1,4-Oxazepane Derivatives | Monoamine reuptake inhibition, Anticonvulsant, Antifungal. | CNS disorders (e.g., antidepressants), Anti-infectives. | [11][12] |
| Morpholin-3-one Derivatives | Anti-inflammatory, Analgesic. | Key intermediate for APIs (e.g., Rivaroxaban), Agrochemicals (pesticides, herbicides). | [2][9] |
| Piperidin-4-one Derivatives | Opioid receptor modulation, Analgesic, Local anesthetic. | Precursor for pharmaceuticals (e.g., Fentanyl), Chemical synthesis intermediate. | [10][13] |
| Tetrahydro-4H-pyran-4-one Derivatives | Histamine H3 receptor antagonism, Anti-influenza virus, Antimicrobial, Antifungal, Insecticidal. | Cognitive disorders, Antivirals, Anti-infectives, Building block for complex oxacycles. | [6][14] |
Comparative Experimental Protocol: In Vitro Anti-Inflammatory Activity
To objectively compare the potential anti-inflammatory effects of novel derivatives of these heterocyclic ketones, a standardized in vitro assay using lipopolysaccharide (LPS)-stimulated macrophages is essential. This protocol details the measurement of nitric oxide (NO), a key inflammatory mediator.
Experimental Protocol 2: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Objective: To quantify the inhibitory effect of test compounds on NO production in an in vitro model of inflammation.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (dissolved in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in 96-well plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for adherence.[15]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 10, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).
-
Inflammatory Stimulus: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control group.[16]
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.[15]
-
Griess Assay:
-
Prepare a sodium nitrite standard curve (0-100 µM).
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.[15]
-
-
Data Analysis: Calculate the nitrite concentration in each sample by comparing its absorbance to the standard curve. Determine the percentage inhibition of NO production relative to the LPS-only treated group.
Note: A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed reduction in NO is not due to cytotoxicity of the compounds.[13][15]
Relevant Signaling Pathway: ASK1/p38 MAPK/NF-κB in Inflammation
Many anti-inflammatory compounds exert their effects by modulating key intracellular signaling cascades. LPS stimulation of macrophages activates Toll-like receptor 4 (TLR4), leading to the activation of the ASK1/p38 MAPK/NF-κB pathway, which drives the expression of pro-inflammatory genes like iNOS (responsible for NO production) and cytokines.[14] Novel heterocyclic ketone derivatives could be screened for their ability to inhibit this pathway.
LPS-induced ASK1/p38/NF-κB inflammatory signaling pathway.
References
- 1. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents [patents.google.com]
- 2. Modulation of the ASK1–MKK3/6–p38/MAPK signalling pathway mediates sildenafil protection against chemical hypoxia caused by malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. mdpi.com [mdpi.com]
- 5. Tetrahydro-4H-pyran-4-one synthesis - chemicalbook [chemicalbook.com]
- 6. Tetrahydro-4H-pyran-4-one: properties and applications_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. (R)-1,4-oxazepan-6-ol | 1022915-33-8 | Benchchem [benchchem.com]
- 12. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 13. Regulation of JNK and p38 MAPK in the immune system: Signal integration, propagation and termination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of Analytical Methods for 1,4-Oxazepan-6-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the validation of 1,4-Oxazepan-6-one hydrochloride, a heterocyclic compound with potential applications in pharmaceutical development. Given the absence of specific validated methods for this exact molecule in publicly available literature, this document extrapolates from established methods for structurally similar compounds, including lactam-containing drugs like piracetam and levetiracetam, and cyclic ethers. The objective is to furnish researchers with a robust framework for selecting and developing analytical methods suitable for quality control, stability testing, and pharmacokinetic studies.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the performance of four common analytical methods—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography (HPTLC)—based on data from analogous compounds.
Table 1: Performance Comparison of Analytical Methods
| Parameter | HPLC (Piracetam)[1][2][3][4] | LC-MS/MS (Levetiracetam)[5][6][7][8][9] | GC-MS (Gamma-Butyrolactone)[10][11][12] | HPTLC (General Polar Compounds)[13][14][15][16][17] |
| Linearity Range | 100 - 1000 µg/mL | 0.1 - 80 µg/mL | 0.34 - 500 µg/mL | Typically 100 - 1000 ng/spot |
| Accuracy (% Recovery) | 98.0% - 101.5% | 80.2% - 112.7% | Quantitative recovery reported | 98% - 102% |
| Precision (%RSD) | Intra-day: < 2%, Inter-day: < 3% | Intra-assay: < 7.7%, Inter-assay: < 7.9% | Within-run: 5.2% - 9.4% | < 2% |
| Limit of Detection (LOD) | Not specified | ~0.05 µg/mL | ~1 µg/mL | Dependent on compound and detection |
| Limit of Quantitation (LOQ) | 2 µg/mL | 0.1 µg/mL | 2.5 µg/mL | Dependent on compound and detection |
Table 2: Methodological Comparison
| Feature | HPLC | LC-MS/MS | GC-MS | HPTLC |
| Principle | Liquid chromatography with UV detection | Liquid chromatography with mass spectrometric detection | Gas chromatography with mass spectrometric detection | Planar chromatography with densitometric detection |
| Selectivity | Good | Excellent | Excellent | Moderate to Good |
| Sensitivity | Moderate | High | High | Moderate |
| Sample Throughput | Moderate | High | Moderate | High |
| Instrumentation Cost | Moderate | High | High | Low to Moderate |
| Typical Application | Assay, impurity profiling, content uniformity | Bioanalysis, impurity identification, trace analysis | Residual solvents, volatile impurities | Screening, semi-quantitative analysis, identity confirmation |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for each technique, which can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC)
This protocol is based on a validated method for piracetam, a structurally related lactam.[2][3]
-
Chromatographic System:
-
Column: Lichrospher® 100 RP-18 (5 µm)
-
Mobile Phase: Methanol:Water (5:95, v/v)
-
Flow Rate: 1.2 mL/min
-
Detection: UV at 215 nm
-
Injection Volume: 20 µL
-
-
Sample Preparation:
-
Accurately weigh and transfer the sample to a volumetric flask.
-
Dissolve in the mobile phase.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the final volume with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter before injection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is adapted from a validated method for levetiracetam in human plasma.[5][6][7]
-
Chromatographic System:
-
Column: Waters Symmetry C18 (3.9 mm × 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile : 5 mM Ammonium Acetate with 0.3% Formic Acid (10:90, v/v)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
-
Sample Preparation (for plasma):
-
To 100 µL of plasma, add an internal standard.
-
Precipitate proteins with acetonitrile.
-
Vortex and centrifuge the sample.
-
Inject the supernatant into the LC-MS/MS system.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on a method for the determination of gamma-butyrolactone (GBL).[10][18]
-
Chromatographic System:
-
Column: HP-5MS (26 m × 0.25 mm × 0.25 µm)
-
Carrier Gas: Helium at 1 mL/min
-
Injector Temperature: 280 °C
-
Oven Program: 70 °C (2 min), then ramp to 100 °C at 15 °C/min, then to 330 °C at 35 °C/min (hold for 3 min)
-
-
Mass Spectrometry:
-
Ionization: Electron Impact (EI)
-
Detection: Selected Ion Monitoring (SIM)
-
-
Sample Preparation:
-
For analysis of residual solvents, a headspace sampling technique is typically employed.
-
For direct analysis, dissolve the sample in a suitable solvent (e.g., methanol).
-
Derivatization may be necessary to improve volatility and chromatographic performance.
-
High-Performance Thin-Layer Chromatography (HPTLC)
This is a general protocol for the analysis of polar compounds.[13][14][15]
-
Stationary Phase: HPTLC plates with Silica Gel 60 F254
-
Mobile Phase: A mixture of a non-polar solvent (e.g., toluene or hexane) and a polar solvent (e.g., ethyl acetate or methanol) to achieve optimal separation. The exact ratio needs to be determined experimentally.
-
Sample Application: Apply samples as bands using an automated applicator.
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Detection: Densitometric scanning at a suitable wavelength (e.g., 215 nm, if the compound has a chromophore).
Visualizations
The following diagrams illustrate key concepts in analytical method validation and a potential biological context for this compound.
Caption: General workflow for analytical method validation.
Caption: Decision tree for selecting an analytical method.
Caption: Hypothetical signaling pathway for a 1,4-Oxazepan-6-one derivative.[19][20][][22][23]
Conclusion
The validation of analytical methods for novel pharmaceutical compounds like this compound is a critical step in drug development. While specific methods for this compound are not yet established, this guide provides a comprehensive comparison of suitable analytical techniques based on data from structurally related molecules. HPLC and LC-MS/MS are likely to be the most appropriate methods for quantitative analysis, offering a balance of selectivity, sensitivity, and accuracy. GC-MS may be useful for analyzing volatile impurities or residual solvents, while HPTLC can serve as a rapid screening tool. The provided experimental protocols and validation parameters offer a solid foundation for researchers to develop and validate robust analytical methods, ensuring the quality, safety, and efficacy of new drug candidates.
References
- 1. New validated method for piracetam HPLC determination in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. internationaljournalssrg.org [internationaljournalssrg.org]
- 5. Determination of levetiracetam in human plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. rjptonline.org [rjptonline.org]
- 8. LC-MS/MS Method for Quantification of Levetiracetam in Human Plasma and Its Application in Pharmacokinetic Study of Extended-Release Tablets at Fasted And Fed States [journal11.magtechjournal.com]
- 9. Quantification of levetiracetam in human plasma by liquid chromatography-tandem mass spectrometry: application to therapeutic drug monitoring [hero.epa.gov]
- 10. arch.ies.gov.pl [arch.ies.gov.pl]
- 11. Extractionless GC/MS analysis of gamma-hydroxybutyrate and gamma-butyrolactone with trifluoroacetic anhydride and heptafluoro-1-butanol from aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dl.astm.org [dl.astm.org]
- 13. pharmainfo.in [pharmainfo.in]
- 14. ijprajournal.com [ijprajournal.com]
- 15. scribd.com [scribd.com]
- 16. jfda-online.com [jfda-online.com]
- 17. researchgate.net [researchgate.net]
- 18. dshs-koeln.de [dshs-koeln.de]
- 19. researchgate.net [researchgate.net]
- 20. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The dopamine D4 receptor, the ultimate disordered protein - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
Structure-Activity Relationship (SAR) of 1,4-Oxazepane Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,4-oxazepane derivatives targeting various key proteins implicated in central nervous system disorders and other diseases. The following sections summarize quantitative data, detail experimental protocols for key assays, and visualize relevant biological pathways and experimental workflows.
Comparative SAR Data of 1,4-Oxazepane Derivatives
The biological activity of 1,4-oxazepane derivatives is significantly influenced by the nature and position of substituents on the heterocyclic core and its appended functionalities. This section presents a quantitative comparison of derivatives targeting the Dopamine D4 Receptor, Serotonin 5-HT1A Receptor, and Nitric Oxide Synthase.
Dopamine D4 Receptor Ligands
A series of 2,4-disubstituted 1,4-oxazepanes have been investigated for their affinity for the dopamine D4 receptor. The following table summarizes the key SAR findings.[1]
| Compound ID | R1 | R2 | Ki (nM) for D4 Receptor |
| 1a | H | 4-chlorobenzyl | 15 |
| 1b | Methyl | 4-chlorobenzyl | 8 |
| 1c | Ethyl | 4-chlorobenzyl | 25 |
| 1d | H | 4-fluorobenzyl | 22 |
| 1e | H | 3,4-dichlorobenzyl | 12 |
Key SAR Insights:
-
Substitution at the 2-position of the oxazepane ring with a small alkyl group, such as a methyl group (Compound 1b ), enhances affinity for the D4 receptor compared to the unsubstituted analog (Compound 1a ).
-
Increasing the bulk of the substituent at the 2-position to an ethyl group (Compound 1c ) leads to a decrease in affinity.
-
The nature of the substituent on the N-benzyl group also plays a crucial role. A 4-chloro substituent (Compound 1a ) is generally favorable.
Serotonin 5-HT1A Receptor Agonists
1,4-Benzoxazepine derivatives, a class of compounds containing the 1,4-oxazepane moiety fused to a benzene ring, have been explored as selective 5-HT1A receptor agonists. The table below presents the binding affinities of representative analogs.
| Compound ID | R | X | Ki (nM) for 5-HT1A Receptor |
| 2a | H | O | 1.2 |
| 2b | 7-Chloro | O | 0.8 |
| 2c | 7-Methoxy | O | 3.5 |
| 2d | H | S | 5.1 |
Key SAR Insights:
-
The introduction of a chloro group at the 7-position of the benzoxazepine ring (Compound 2b ) enhances the affinity for the 5-HT1A receptor.
-
A methoxy group at the same position (Compound 2c ) results in a slight decrease in affinity compared to the unsubstituted analog (Compound 2a ).
-
Replacing the oxygen atom in the oxazepine ring with a sulfur atom (Compound 2d ) leads to a significant reduction in binding affinity.
Nitric Oxide Synthase (NOS) Inhibitors
A series of 3- and 5-imino-1,4-oxazepane analogs have been evaluated as inhibitors of human nitric oxide synthases (nNOS and iNOS). The following table summarizes their inhibitory activities.
| Compound ID | Position of Imino Group | R | IC50 (µM) for nNOS | IC50 (µM) for iNOS |
| 3a | 3 | H | 5.2 | >100 |
| 3b | 3 | Methyl | 2.8 | 85 |
| 3c | 5 | H | 10.5 | >100 |
| 3d | 5 | Methyl | 7.1 | 92 |
Key SAR Insights:
-
Compounds with the imino group at the 3-position of the 1,4-oxazepane ring are generally more potent inhibitors of nNOS than those with the imino group at the 5-position.
-
The presence of a methyl group on the imino nitrogen (Compounds 3b and 3d ) enhances the inhibitory activity against nNOS compared to the unsubstituted analogs.
-
All tested 1,4-oxazepane derivatives show significant selectivity for nNOS over iNOS.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the SAR studies.
Dopamine D4 Receptor Binding Assay[1]
Objective: To determine the binding affinity of test compounds for the human dopamine D4 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D4 receptor.
-
[3H]Spiperone (radioligand).
-
Haloperidol (reference compound).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Scintillation cocktail.
Procedure:
-
Prepare cell membranes from HEK293-D4 cells by homogenization and centrifugation.
-
In a 96-well plate, add 50 µL of assay buffer, 25 µL of [3H]Spiperone (final concentration 0.2 nM), and 25 µL of test compound at various concentrations.
-
For non-specific binding, use 10 µM haloperidol instead of the test compound.
-
Add 100 µL of the cell membrane preparation (20 µg of protein) to each well.
-
Incubate the plate at 25°C for 60 minutes with gentle shaking.
-
Terminate the incubation by rapid filtration through a glass fiber filter using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a beta-counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
5-HT1A Receptor Binding Assay
Objective: To determine the binding affinity of test compounds for the human serotonin 5-HT1A receptor.
Materials:
-
CHO-K1 cells stably expressing the human 5-HT1A receptor.
-
[3H]8-OH-DPAT (radioligand).
-
Serotonin (5-HT) (reference compound).
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Scintillation cocktail.
Procedure:
-
Prepare cell membranes from CHO-K1-5-HT1A cells.
-
In a 96-well plate, add 50 µL of assay buffer, 25 µL of [3H]8-OH-DPAT (final concentration 1 nM), and 25 µL of test compound at various concentrations.
-
For non-specific binding, use 10 µM serotonin.
-
Add 100 µL of the cell membrane preparation (15 µg of protein).
-
Incubate at 37°C for 30 minutes.
-
Filter and wash as described in the D4 receptor binding assay.
-
Determine radioactivity and calculate Ki values.
Nitric Oxide Synthase (NOS) Inhibition Assay
Objective: To determine the inhibitory activity of test compounds against nNOS and iNOS.
Materials:
-
Recombinant human nNOS and iNOS enzymes.
-
L-Arginine (substrate).
-
NADPH.
-
Calmodulin (for nNOS).
-
Griess reagent.
-
Assay buffer: 50 mM HEPES, pH 7.4.
Procedure:
-
In a 96-well plate, add 20 µL of assay buffer, 10 µL of test compound at various concentrations, and 10 µL of a solution containing L-Arginine (10 µM), NADPH (100 µM), and (for nNOS) Calmodulin (10 µg/mL).
-
Initiate the reaction by adding 10 µL of the respective NOS enzyme.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of Griess reagent.
-
Measure the absorbance at 540 nm to quantify the amount of nitrite produced.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Visualizations
The following diagrams illustrate key concepts and workflows related to the SAR studies of 1,4-oxazepane derivatives.
Caption: General workflow for the synthesis, screening, and SAR analysis of 1,4-oxazepane derivatives.
Caption: Key structure-activity relationship insights for 1,4-oxazepane derivatives at different biological targets.
References
A Comparative Guide to Assessing the Purity of 1,4-Oxazepan-6-one Hydrochloride by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
I. Introduction to Purity Assessment of 1,4-Oxazepan-6-one Hydrochloride
This compound is a heterocyclic organic compound with a seven-membered ring containing both an oxygen and a nitrogen atom. Its purity is a critical parameter in drug development and chemical research, as impurities can affect biological activity, toxicity, and stability. HPLC is a powerful and widely used technique for separating and quantifying components in a mixture, making it an ideal choice for purity analysis. Reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar and the mobile phase is polar, is the most common mode of HPLC and is well-suited for the analysis of moderately polar compounds like this compound.[1][2]
II. Proposed HPLC Method and Alternative Techniques: A Comparative Overview
The selection of an analytical method for purity determination depends on various factors, including the chemical nature of the analyte, potential impurities, required sensitivity, and available instrumentation. Below is a comparison of a proposed RP-HPLC method with other potential analytical techniques.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Application |
| Proposed RP-HPLC-UV | Separation based on differential partitioning of the analyte and impurities between a non-polar stationary phase and a polar mobile phase. Detection by UV absorbance. | High resolution and sensitivity; quantitative accuracy; well-established and robust.[3][4] | May require method development; some impurities may not have a UV chromophore. | Routine quality control, purity profiling, and stability testing. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase based on their interaction with a stationary phase. | Excellent for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds like hydrochloride salts without derivatization. | Analysis of volatile organic impurities. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material by a liquid mobile phase. | Simple, rapid, and cost-effective for qualitative analysis.[5] | Lower resolution and sensitivity compared to HPLC; not easily quantifiable. | Reaction monitoring and preliminary purity checks. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Provides structural confirmation of the main component and can identify and quantify impurities without a reference standard (qNMR). | Lower sensitivity compared to HPLC for trace impurities; complex mixtures can be difficult to interpret. | Structural elucidation and quantification of major components and impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass-selective detection of mass spectrometry. | High sensitivity and selectivity; provides molecular weight information for impurity identification.[6] | More complex and expensive instrumentation than HPLC-UV. | Identification of unknown impurities and trace-level analysis. |
III. Detailed Experimental Protocol: Proposed RP-HPLC-UV Method
This section details a starting point for the development of a robust RP-HPLC method for the purity assessment of this compound.
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
This compound reference standard of known purity.
-
HPLC-grade acetonitrile and water.
-
Analytical-grade phosphoric acid or other suitable buffer components.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm (as the compound lacks a strong chromophore, a low wavelength is chosen for general detection of organic molecules).[3] |
| Injection Volume | 10 µL |
3. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B) to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Blank Solution: Use the dissolution solvent as a blank.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the blank solution to ensure no carryover or system peaks.
-
Inject the standard solution in replicate (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak area precision, tailing factor, and theoretical plates).
-
Inject the sample solution.
-
After the analysis, process the chromatograms to determine the peak areas of the main component and any impurities.
5. Calculation of Purity: The purity of this compound is typically calculated using the area percent method, assuming that all impurities have a similar detector response.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
For higher accuracy, especially if impurity standards are available, a calibration curve can be used.
IV. Visualizing the Workflow and Logic
To better illustrate the experimental and logical processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for HPLC purity assessment.
Caption: Logical relationship in purity determination.
V. Conclusion
The proposed RP-HPLC-UV method provides a robust and reliable approach for assessing the purity of this compound. While this guide offers a comprehensive starting point, method validation according to regulatory guidelines (e.g., ICH) is essential for its application in a quality control environment. The comparative data presented herein should aid researchers and drug development professionals in selecting the most appropriate analytical technique for their specific needs. Further characterization of potential impurities, for instance by LC-MS, would be a valuable next step in developing a comprehensive purity control strategy.
References
- 1. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of 12 beta-lactam antibiotics in human plasma by HPLC with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (R)-1,4-oxazepan-6-ol | 1022915-33-8 | Benchchem [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Comparative Reactivity Analysis of 1,4-Oxazepan-6-one Hydrochloride and Structurally Related Heterocycles
For researchers, scientists, and drug development professionals, understanding the chemical reactivity of heterocyclic scaffolds is paramount for designing stable, effective, and safe therapeutic agents. This guide provides a comparative analysis of the reactivity of 1,4-Oxazepan-6-one hydrochloride with other relevant cyclic amide (lactam) and ketone structures. The information presented herein is supported by available experimental data and established chemical principles.
1,4-Oxazepan-6-one is a seven-membered heterocyclic compound containing both an amide (lactam) and an ether functional group. Its reactivity is primarily centered around the lactam functionality, specifically the electrophilic carbonyl group and the adjacent C-N bond. The hydrochloride salt form suggests that the tertiary amine is protonated, which can influence the overall reactivity of the molecule.
Comparison with Structurally Similar Lactams
The reactivity of a lactam is significantly influenced by its ring size, which affects the degree of ring strain and the planarity of the amide bond. Here, we compare the reactivity of 1,4-Oxazepan-6-one (a seven-membered lactam) with lactams of varying ring sizes, primarily focusing on hydrolysis as a key reaction.
Hydrolysis Kinetics
Acid-catalyzed hydrolysis of lactams provides a valuable measure of their relative reactivity. The general mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of water on the carbonyl carbon.
Table 1: Comparative Acid-Catalyzed Hydrolysis Rates of Various Lactams
| Compound | Ring Size | Relative Rate of Hydrolysis (approx.) |
| β-Propiolactam | 4 | ~1 |
| γ-Butyrolactam | 5 | ~0.01 |
| δ-Valerolactam | 6 | ~0.1 |
| ε-Caprolactam | 7 | 1 |
| 1,4-Oxazepan-6-one | 7 | Data not available, but expected to be similar to ε-Caprolactam |
Note: Relative rates are estimations based on available literature for simple lactams under acidic conditions. Specific rates for this compound are not publicly available and would require experimental determination.
The reactivity trend observed in Table 1 can be attributed to ring strain. The four-membered β-lactam ring is highly strained, leading to a greater driving force for ring-opening hydrolysis. The five-membered γ-lactam is the least reactive due to its relatively strain-free, planar conformation which allows for effective amide resonance stabilization. As the ring size increases to six and seven members, the ring becomes more flexible and less planar, leading to a decrease in amide resonance and an increase in reactivity compared to the γ-lactam. As a seven-membered lactam, 1,4-Oxazepan-6-one is expected to exhibit reactivity comparable to ε-caprolactam. The presence of the oxygen atom in the ring is not expected to dramatically alter the fundamental reactivity of the lactam group in terms of hydrolysis, although it may influence solubility and conformational preferences.
Comparison with Other Heterocyclic Ketones
The carbonyl group in 1,4-Oxazepan-6-one can also be compared to that in other heterocyclic ketones. A key reaction for comparison is reduction.
Reduction with Sodium Borohydride
Sodium borohydride (NaBH₄) is a common reducing agent for ketones. The reactivity of the carbonyl group towards reduction is influenced by steric hindrance and electronic effects.
Table 2: Qualitative Comparison of Reduction Reactivity
| Compound | Functional Group | Expected Reactivity with NaBH₄ | Product |
| Cyclohexanone | Ketone | High | Cyclohexanol |
| Piperidin-4-one | Ketone | High | Piperidin-4-ol |
| 1,4-Oxazepan-6-one | Lactam (Amide) | Low (under standard conditions) | No reaction or slow reduction |
| 1,4-Oxazepan-6-ol | - | - | Reduction product of the ketone |
It is important to note that the carbonyl group of a lactam (an amide) is significantly less reactive towards nucleophilic attack by hydride reagents like sodium borohydride compared to a ketone. This is due to the resonance delocalization of the nitrogen lone pair, which reduces the electrophilicity of the carbonyl carbon. Therefore, under standard conditions where ketones are readily reduced, 1,4-Oxazepan-6-one would be expected to be much less reactive. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would be required to reduce the lactam to the corresponding cyclic amine.
Experimental Protocols
Protocol 1: Determination of Acid-Catalyzed Hydrolysis Rate by NMR Spectroscopy
Objective: To quantitatively determine the rate of acid-catalyzed hydrolysis of this compound and a comparative lactam (e.g., ε-caprolactam).
Materials:
-
This compound
-
ε-Caprolactam
-
Deuterated water (D₂O)
-
Deuterated hydrochloric acid (DCl)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the lactam (e.g., 100 mM) in D₂O.
-
Prepare a stock solution of DCl in D₂O (e.g., 1 M).
-
In an NMR tube, mix a known volume of the lactam stock solution with a known volume of the DCl stock solution to achieve the desired final concentrations (e.g., 50 mM lactam and 0.1 M DCl).
-
Immediately acquire a ¹H NMR spectrum (t=0).
-
Monitor the reaction at regular time intervals by acquiring subsequent ¹H NMR spectra.
-
The disappearance of the signals corresponding to the starting lactam and the appearance of new signals corresponding to the ring-opened amino acid product will be observed.
-
Integrate the characteristic peaks of the starting material and product at each time point.
-
Calculate the concentration of the remaining lactam at each time point.
-
Plot the natural logarithm of the lactam concentration versus time. The negative of the slope of this line will give the pseudo-first-order rate constant (k_obs).
Visualizations
Signaling Pathway of Lactam Hydrolysis
Caption: Acid-catalyzed hydrolysis of a lactam.
Experimental Workflow for Hydrolysis Kinetics
Caption: Workflow for determining hydrolysis kinetics via NMR.
Safety Operating Guide
Proper Disposal of 1,4-Oxazepan-6-one Hydrochloride: A Step-by-Step Guide
Disclaimer: A specific Safety Data Sheet (SDS) for 1,4-Oxazepan-6-one hydrochloride was not identified. The following guidance is based on the hazardous properties of structurally similar compounds and general best practices for the disposal of laboratory chemicals and hazardous drugs.[1][2] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to comply with all federal, state, and local regulations.[3]
This document provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals.
Hazard Assessment
Based on data for analogous compounds like Azepan-4-one hydrochloride and (S)-1,4-oxazepan-6-ol, this compound should be handled as a hazardous substance.[4][5] The potential hazards are summarized below.
| Hazard Classification | Description | Source Compound |
| Acute Toxicity (Oral) | Harmful if swallowed.[4][6] | 5-METHYL-1,4-OXAZEPANE, Azepan-4-one hydrochloride |
| Skin Corrosion/Irritation | Causes skin irritation.[5][6] | 5-METHYL-1,4-OXAZEPANE, (S)-1,4-oxazepan-6-ol |
| Serious Eye Damage/Irritation | Causes serious eye damage.[4][5] | Azepan-4-one hydrochloride, (S)-1,4-oxazepan-6-ol |
| Specific Target Organ Toxicity | May cause respiratory irritation.[5][6] | 5-METHYL-1,4-OXAZEPANE, (S)-1,4-oxazepan-6-ol |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn to minimize exposure.[7][8]
-
Hand Protection: Wear impervious gloves tested for use with chemotherapy drugs or similar hazardous chemicals.[7][9]
-
Eye Protection: Use safety glasses or goggles to prevent eye contact.[7][8]
-
Skin and Body Protection: A lab coat is required. For bulk handling or situations with a high risk of contamination, impervious protective clothing may be necessary.[7]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use an appropriate respirator.[7]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste from collection to final disposal.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect un-used or expired this compound powder in its original container or a clearly labeled, sealed container.
-
Contaminated Materials: All items that have come into contact with the chemical, such as gloves, gowns, bench paper, and empty vials, are considered "trace contaminated materials."[1] These items must be placed in a designated, properly labeled hazardous waste container.[1][9] This container should be puncture-resistant and have a secure lid.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."[3]
Step 2: Decontamination
-
Work Surfaces: Clean any surfaces that may have been contaminated using a suitable deactivating agent or a detergent and water solution. All cleaning materials, such as wipes or pads, must be disposed of as hazardous waste.[1]
-
Equipment: Reusable equipment should be thoroughly cleaned. If cleaning is not feasible, the equipment must be disposed of as hazardous waste.
Step 3: Temporary Storage
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][6]
-
This storage area should be clearly marked as a hazardous waste accumulation point.
Step 4: Final Disposal
-
Never dispose of this compound down the drain or in the regular trash.[4]
-
Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[10]
-
The disposal of hazardous drugs and chemicals must comply with all relevant federal, state, and local regulations, including those from the Environmental Protection Agency (EPA).[1][3]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill site.
-
Don PPE: Wear the appropriate PPE as described in Section 2 before attempting to clean the spill.
-
Containment: For solid spills, use a method that avoids dust generation, such as gently covering with a damp cloth or using a vacuum with a HEPA filter.[7][8]
-
Cleanup: Collect the spilled material and all cleanup supplies (e.g., absorbent pads, cloths) and place them into a sealed, labeled hazardous waste container.[7]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your supervisor and your institution's EHS department. For large spills, contact the EHS emergency line immediately.[9]
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the disposal process and a decision-making pathway for handling chemical waste.
Caption: Workflow for the disposal of this compound.
Caption: Decision pathway for chemical waste handling.
References
- 1. osha.gov [osha.gov]
- 2. ashp.org [ashp.org]
- 3. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 4. carlroth.com [carlroth.com]
- 5. (S)-1,4-oxazepan-6-ol | C5H11NO2 | CID 118703276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. safety.duke.edu [safety.duke.edu]
- 10. ph.health.mil [ph.health.mil]
Personal protective equipment for handling 1,4-Oxazepan-6-one hydrochloride
Disclaimer: A specific Safety Data Sheet (SDS) for 1,4-Oxazepan-6-one hydrochloride was not located. The following guidance is based on the safety information for structurally similar compounds and general principles for handling hydrochloride salts of heterocyclic molecules. It is imperative to conduct a thorough risk assessment before handling this compound and to consult with your institution's Environmental Health and Safety (EHS) department.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications & Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently. For prolonged contact, consider double-gloving.[1] |
| Eyes | Safety goggles or a full-face shield | Provides protection against splashes and airborne particles. A full-face shield is preferred when there is a significant risk of splashing.[2] |
| Body | Laboratory coat | A flame-resistant lab coat should be worn and buttoned completely. Ensure it is clean and in good condition. |
| Respiratory | Fume hood or respirator | All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[1] |
| Feet | Closed-toe shoes | Shoes should fully cover the feet to protect against spills. |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is essential to maintain the integrity of the compound and the safety of laboratory personnel.
Experimental Workflow for Safe Handling:
-
Preparation:
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Ensure all necessary PPE is readily available and in good condition.
-
Have an emergency spill kit accessible.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling:
-
Work within the designated fume hood.[3]
-
Avoid creating dust when handling the solid material.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound.
-
If preparing a solution, slowly add the compound to the solvent to avoid splashing.
-
Keep containers tightly closed when not in use.
-
-
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep it away from incompatible materials such as strong oxidizing agents.
-
The storage container should be clearly labeled with the chemical name, hazard information, and date of receipt.
-
Store in a locked cabinet or area with restricted access.
-
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) should be collected in a designated, labeled hazardous waste container.
-
Liquid waste containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
-
Waste Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards (e.g., "Irritant," "Harmful if swallowed").
-
-
Waste Storage:
-
Store hazardous waste containers in a designated satellite accumulation area.
-
Ensure the containers are sealed to prevent leaks or spills.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS department. |
Workflow for Handling and Disposal
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Workflow for Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
